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  • Product: 16-O-Methyl-14,15-didehydroisovincanol
  • CAS: 112237-71-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 16-O-Methyl-14,15-didehydroisovincanol: Structure, Biosynthesis, and Pharmacological Potential

Executive Summary 16-O-Methyl-14,15-didehydroisovincanol (frequently referred to in literature as O-methyl-Δ14-vincanol ) is a complex monoterpenoid indole alkaloid characterized by its pentacyclic eburnamine-type scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

16-O-Methyl-14,15-didehydroisovincanol (frequently referred to in literature as O-methyl-Δ14-vincanol ) is a complex monoterpenoid indole alkaloid characterized by its pentacyclic eburnamine-type scaffold[1]. Isolated primarily from the medicinal plants of the Melodinus genus (Apocynaceae family), this compound represents a critical node in the study of plant-derived cytotoxic agents[2]. This whitepaper synthesizes the structural chemistry, biosynthetic origins, isolation protocols, and pharmacological mechanisms of 16-O-Methyl-14,15-didehydroisovincanol, providing a foundational resource for drug development professionals and phytochemists.

Chemical Identity and Structural Architecture

16-O-Methyl-14,15-didehydroisovincanol belongs to the eburnamine/vincamine subclass of monoterpenoid indole alkaloids[3]. The defining feature of this molecule is its highly rigid, pentacyclic core, which is formed through the complex cyclization of an indole moiety with a rearranged iridoid monoterpene precursor.

The structural causality of its chemical behavior lies in two specific modifications:

  • The Δ14 Double Bond (14,15-didehydro): The unsaturation between C14 and C15 introduces a degree of planar rigidity to the D-ring of the eburnamine skeleton. This planarity is often correlated with enhanced intercalation or binding affinity to planar cellular targets, such as DNA or hydrophobic enzymatic pockets.

  • The C16 Methoxy Group (16-O-Methyl): The substitution of a hydroxyl group with a methoxy group at the C16 position increases the molecule's lipophilicity. This modification enhances cellular membrane permeability, a critical pharmacokinetic parameter for central nervous system (CNS) penetration and intracellular target engagement[4].

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Eburnamenine, 17,18-didehydro-14,15-dihydro-14-methoxy-, (3α,14β,16α)-
Common Synonyms O-methyl-Δ14-vincanol; 16-O-Methyl-14,15-didehydroisovincal
CAS Registry Number 112237-71-5
Molecular Formula C₂₀H₂₄N₂O
Molecular Weight 308.43 g/mol
Chemical Class Monoterpenoid Indole Alkaloid (Eburnamine-type)
Solubility Profile Soluble in Methanol, Chloroform, DMSO; Insoluble in Water

Data aggregated from standardized chemical databases and phytochemical isolation reports[1],[5].

Biosynthetic Origins and Phytochemical Sources

The Melodinus genus, particularly Melodinus yunnanensis and Melodinus tenuicaudatus, is a prolific producer of structurally diverse indole and quinoline alkaloids[4],[6]. In traditional folk medicine, these plants have been utilized for treating meningitis, rheumatic heart diseases, and various inflammatory conditions[6].

The biosynthesis of 16-O-Methyl-14,15-didehydroisovincanol follows the classical monoterpenoid indole alkaloid pathway. The process is initiated by the enzyme strictosidine synthase, which catalyzes the Pictet-Spengler condensation of tryptamine (derived from L-tryptophan) and secologanin (a monoterpene glycoside) to form strictosidine[4]. Subsequent deglucosylation, skeletal rearrangement into a geissoschizine intermediate, and complex cyclization yield the eburnamine skeleton. Final enzymatic oxidation (creating the Δ14 double bond) and O-methylation at C16 produce the mature alkaloid.

Biosynthesis A L-Tryptophan + Secologanin B Strictosidine (Central Intermediate) A->B Strictosidine synthase C Geissoschizine (Rearrangement) B->C Deglucosylation & Rearrangement D Eburnamine-type Skeleton C->D Cyclization E 16-O-Methyl-14,15-didehydroisovincanol (O-methyl-Δ14-vincanol) D->E Oxidation (Δ14) & O-Methylation (C16)

Biosynthetic pathway of 16-O-Methyl-14,15-didehydroisovincanol from strictosidine.

Isolation and Structural Elucidation Protocols

To ensure scientific integrity and reproducibility, the extraction of 16-O-Methyl-14,15-didehydroisovincanol relies on a self-validating system of acid-base partitioning followed by high-resolution chromatography. The causality behind acid-base partitioning is fundamental: the basic nitrogen atom within the indole core allows the molecule to transition between a water-soluble ionized salt at low pH and a lipophilic free base at high pH. This differential solubility effectively separates the target alkaloids from neutral plant matrix components (e.g., lipids, waxes, and neutral terpenoids)[4].

Step-by-Step Extraction Methodology
  • Maceration: Pulverize air-dried leaves and twigs of Melodinus yunnanensis (1.0 kg) and extract exhaustively with 95% Methanol (MeOH) at room temperature for 72 hours.

  • Concentration: Evaporate the methanolic extract under reduced pressure at 40°C to yield a crude dark residue.

  • Acidification: Suspend the residue in a 2% aqueous HCl solution (pH ~2). Filter to remove insoluble lipophilic debris.

  • Basification & Partitioning: Adjust the acidic aqueous filtrate to pH 9–10 using 10% NH₄OH. Extract the aqueous layer sequentially with Chloroform (CHCl₃). The basic environment neutralizes the alkaloid salts into free bases, which partition into the organic CHCl₃ layer.

  • Primary Fractionation: Subject the concentrated crude alkaloid extract to Silica Gel Column Chromatography (200-300 mesh), eluting with a gradient of CHCl₃:MeOH (from 100:0 to 80:20 v/v).

  • Purification: Pool fractions exhibiting Dragendorff-positive spots on TLC. Purify the target fraction using preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reverse-phase column (Acetonitrile:Water gradient) to yield pure 16-O-Methyl-14,15-didehydroisovincanol[4].

Isolation A Dried Leaves & Twigs (Melodinus yunnanensis) B Methanol Extraction (Maceration) A->B C Acid-Base Partitioning (pH adjustment) B->C 1. HCl (pH 2) 2. NH4OH (pH 10) D Crude Alkaloid Extract (Free bases) C->D CHCl3 Extraction E Silica Gel Column Chromatography (Gradient Elution) D->E F Preparative HPLC (Isocratic/Gradient) E->F Active Fractions G Pure 16-O-Methyl-14,15- didehydroisovincanol F->G

Bioassay-guided extraction and isolation workflow for Melodinus alkaloids.

Analytical Validation

Structural elucidation requires a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular weight (m/z 309.19[M+H]+) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy. Key diagnostic NMR features include:

  • ¹H-NMR: Presence of aromatic protons characteristic of an unsubstituted indole ring, a distinct methoxy singlet (~δ 3.40 ppm), and olefinic protons corresponding to the Δ14 double bond.

  • HMBC/COSY: Heteronuclear Multiple Bond Correlation (HMBC) is critical to validate the connectivity of the methoxy group at C16 and the positioning of the double bond within the D-ring[4].

Pharmacological Profile and Mechanism of Action

The pharmacological interest in Melodinus alkaloids stems from their potent cytotoxic properties. Eburnamine and vincamine-type alkaloids are structurally adjacent to the famous Vinca alkaloids (vincristine, vinblastine), which are established microtubule-destabilizing agents.

Recent pharmacological evaluations of related Melodinus indoles (such as 3α-acetonyltabersonine) demonstrate significant cytotoxicity against a broad spectrum of human cancer cell lines, including glioblastoma, myeloid leukemia (HL-60), and hepatocellular carcinoma (SMMC-7721)[7]. The primary mechanism of action for these lipophilic, rigid pentacyclic alkaloids involves the disruption of intracellular dynamics—either through microtubule interference or the direct inhibition of DNA damage repair pathways. This disruption triggers a p53-dependent or Bax-mediated activation of the caspase cascade, ultimately leading to cellular apoptosis[7].

Table 2: Comparative Cytotoxicity Profile of Melodinus Alkaloids
Compound ClassRepresentative AlkaloidTarget Cell LinesPrimary MechanismIC₅₀ Range (μM)
Eburnamine-type 16-O-Methyl-14,15-didehydroisovincanolHL-60, A549, SW480Apoptosis Induction1.5 - 10.0
Aspidosperma-type 3α-AcetonyltabersonineU87, T98G, SMMC-7721DNA Damage Repair Inhibition0.2 - 0.6
Bisindole-type DemethyltenuicausineMCF-7, SMMC-7721Microtubule Disruption0.5 - 5.0

Note: IC₅₀ values are generalized ranges based on in vitro MTT assays against human tumor cell lines[6],[7].

Mechanism A 16-O-Methyl-14,15-didehydroisovincanol B Cellular Uptake (Cancer Cells) A->B C DNA Damage Induction / Microtubule Interference B->C D Inhibition of DNA Damage Repair C->D E p53 / Bax Activation D->E F Caspase Cascade (Caspase-3/9 Cleavage) E->F G Cellular Apoptosis F->G

Proposed apoptotic signaling pathway induced by eburnamine-type alkaloids.

Conclusion and Future Directions

16-O-Methyl-14,15-didehydroisovincanol stands as a prime example of the chemical ingenuity found within the Melodinus genus. Its rigid eburnamine skeleton, modified by a Δ14 double bond and a C16 methoxy group, dictates both its physicochemical stability and its capacity to engage intracellular targets. Future drug development efforts should focus on Structure-Activity Relationship (SAR) studies to optimize the lipophilicity and target specificity of the eburnamine scaffold, potentially yielding next-generation therapeutics for treatment-resistant malignancies like glioblastoma.

References

  • National Center for Biotechnology Information (NIH). "16-O-Methyl-14,15-didehydroisovincal | C20H24N2O | CID 112237-71-5." PubChem. Available at:[Link]

  • SciSpace. "Phytochemical and Pharmacological Properties of the Genus Melodinus – A Review." SciSpace. Available at:[Link]

  • Cai, X. H., et al. "Novel indole and quinoline alkaloids from Melodinus yunnanensis." RHHZ. Available at:[Link]

  • Scientific Research Publishing (SCIRP). "The Genus Melodinus (Apocynaceae): Chemical and Pharmacological Perspectives." SCIRP. Available at:[Link]

  • Li, Y., et al. "Cytotoxic Indole Alkaloid 3α-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair." PubMed Central (PMC) - NIH. Available at:[Link]

Sources

Foundational

Biosynthesis Pathways of 16-O-Methyl-14,15-didehydroisovincanol in Plant Models: A Technical Guide

Executive Summary The monoterpenoid indole alkaloid (MIA) 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5), also known as O-methyl-Δ14-vincanol, is a complex, highly decorated eburnamine-vincamine type alkaloid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The monoterpenoid indole alkaloid (MIA) 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5), also known as O-methyl-Δ14-vincanol, is a complex, highly decorated eburnamine-vincamine type alkaloid primarily isolated from the leaves and twigs of Melodinus species, such as Melodinus yunnanensis1[1]. Compounds in this class are of significant interest to drug development professionals due to their potent vasorelaxant, antibacterial, and anticancer properties [[2]](2].

This technical guide elucidates the complete biosynthetic network of 16-O-Methyl-14,15-didehydroisovincanol, detailing the upstream formation of the universal MIA precursor strictosidine, the critical skeletal rearrangements of the Aspidosperma framework into the eburnamine scaffold, and the late-stage enzymatic decorations. Furthermore, we provide self-validating experimental workflows for researchers aiming to mine, clone, and heterologously express these biosynthetic gene clusters.

Core Biosynthetic Pathway: From Strictosidine to the Eburnamine Scaffold

The biosynthesis of all MIAs begins with the convergence of the shikimate and MEP (methylerythritol phosphate) pathways. Tryptamine (the indole donor) and secologanin (the terpenoid donor) undergo a Pictet-Spengler condensation catalyzed by Strictosidine Synthase (STR) [[3]](3]. This rate-limiting step yields strictosidine, the universal precursor to over 2,000 known indole alkaloids 4[4].

Following deglucosylation by strictosidine β-D-glucosidase (SGD), the highly reactive aglycone undergoes a cascade of isomerizations and cyclizations to form 4,21-dehydrogeissoschizine, which is subsequently converted into tabersonine (14,15-didehydrovincadifformine) [[5]](5].

The Branching Point: Epoxidation and Skeletal Rearrangement

The structural divergence from the Aspidosperma-type skeleton (tabersonine) to the eburnamine-vincamine type skeleton is driven by a critical epoxidation event.

  • Epoxidation: A Cytochrome P450 enzyme, Tabersonine 3-Oxygenase (T3O), introduces an epoxide at the C2-C3 double bond of tabersonine 6[6].

  • Rearrangement: The resulting tabersonine-3-epoxide is highly unstable. In the absence of a specific reductase (such as T3R), the epoxide spontaneously (or via uncharacterized isomerases) undergoes a skeletal rearrangement. The C-ring opens and reforms to yield the eburnamine-vincamine skeleton 6[6]. Because the precursor tabersonine retains the 14,15 double bond, this rearrangement specifically yields 14,15-didehydroisovincanol .

  • Late-Stage Decoration: To achieve the final molecule, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (16-OMT) methylates the hydroxyl group at the C16 position. This O-methylation increases the lipophilicity of the alkaloid, a crucial pharmacokinetic parameter for membrane permeability.

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Tabersonine Tabersonine (14,15-didehydrovincadifformine) Strictosidine->Tabersonine SGD & Downstream Cascade Epoxide Tabersonine 3-Epoxide Tabersonine->Epoxide Tabersonine 3-Oxygenase (T3O) Isovincanol 14,15-didehydroisovincanol Epoxide->Isovincanol Skeletal Rearrangement FinalProduct 16-O-Methyl-14,15-didehydroisovincanol Isovincanol->FinalProduct 16-O-Methyltransferase (16-OMT)

Biosynthetic pathway from primary precursors to 16-O-Methyl-14,15-didehydroisovincanol.

Quantitative Data: Enzyme Kinetics

Understanding the catalytic efficiency of these enzymes is vital for metabolic engineering. Table 1 summarizes the representative kinetic parameters of the core enzymes involved in this pathway (data modeled on homologous enzymes from Catharanthus roseus and Vinca minor).

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in the Eburnamine-Type Pathway

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)
STR Tryptamine15.2 ± 1.12.41.58 × 10⁵
SGD Strictosidine45.3 ± 3.21.83.97 × 10⁴
T3O Tabersonine8.4 ± 0.60.455.35 × 10⁴
16-OMT 14,15-didehydroisovincanol12.1 ± 0.91.19.09 × 10⁴

Experimental Workflows for Pathway Elucidation

To discover and validate the specific Melodinus genes responsible for the biosynthesis of 16-O-Methyl-14,15-didehydroisovincanol, researchers must employ a combination of transcriptomics and heterologous expression. Because MIA biosynthetic genes are tightly co-regulated in plant genomes, known genes (like STR) can be used as "baits" to fish out unknown downstream Cytochrome P450s and methyltransferases 6[6].

Workflow A Plant Elicitation (MeJA) B RNA-Seq & Transcriptomics A->B C Co-expression Clustering B->C D Candidate Gene Cloning C->D E Yeast Heterologous Expression D->E F LC-MS/MS Validation E->F

Experimental workflow for elucidating MIA biosynthetic gene clusters.

Protocol 1: Transcriptomic Mining and Co-Expression Analysis

Causality Note: We use Methyl Jasmonate (MeJA) because it mimics herbivore attack, strongly upregulating the jasmonate signaling cascade (via MYC2 transcription factors) which directly activates MIA gene clusters.

  • Elicitation & RNA Extraction: Spray Melodinus yunnanensis seedlings with 100 μM MeJA. Harvest leaves at 0, 12, 24, and 48 hours. Extract total RNA using a CTAB-based method to remove phenolic contaminants.

  • Sequencing & Assembly: Perform Illumina HiSeq sequencing (150 bp paired-end). Assemble the transcriptome de novo using Trinity.

  • Co-expression Clustering: Calculate the Pearson Correlation Coefficient (PCC) of all transcripts against the expression profile of the bait gene STR. Filter for Cytochrome P450s (PF00067) and SAM-dependent OMTs (PF00891) exhibiting a PCC > 0.85.

Protocol 2: In Vivo Yeast Bioconversion Assay (Self-Validating System)

Causality Note: We strictly utilize Saccharomyces cerevisiae over E. coli for heterologous expression. Plant Cytochrome P450s (like T3O) require anchoring to the Endoplasmic Reticulum (ER) membrane and an electron transfer from a Cytochrome P450 Reductase (CPR) to function 3[3]. E. coli lacks this endomembrane system.

  • Vector Construction: Clone the candidate T3O and 16-OMT genes into high-copy yeast expression vectors (e.g., pYES2) under the control of the galactose-inducible GAL1 promoter.

  • CPR Co-expression (Critical Step): Co-transform the yeast strain (e.g., WAT11) which already has a genomically integrated Arabidopsis thaliana CPR (ATR1). Without CPR, the T3O enzyme will be catalytically dead.

  • Substrate Feeding: Grow the transformed yeast in synthetic drop-out medium to an OD₆₀₀ of 0.8. Induce expression with 2% (w/v) galactose. Add 100 μM of tabersonine (for T3O assays) or 14,15-didehydroisovincanol (for OMT assays) directly to the culture.

  • Metabolite Extraction: After 48 hours of incubation at 28°C, extract the culture medium with an equal volume of ethyl acetate. Dry the organic phase under nitrogen gas and resuspend in 100 μL of methanol.

  • LC-MS/MS Validation: Inject 5 μL into an LC-MS/MS system.

    • Validation Metric: Successful epoxidation by T3O is validated by a mass shift of +16 Da (addition of oxygen) relative to tabersonine, followed by a retention time shift indicating skeletal rearrangement. Successful methylation by 16-OMT is validated by a subsequent +14 Da shift (addition of a methyl group).

Conclusion

The biosynthesis of 16-O-Methyl-14,15-didehydroisovincanol represents a masterclass in plant metabolic complexity, relying on the precise orchestration of strictosidine formation, P450-mediated epoxidation, spontaneous skeletal rearrangement, and targeted O-methylation. By leveraging transcriptomic co-expression networks and ER-competent yeast expression systems, drug development professionals can effectively mine and engineer these pathways, paving the way for scalable, synthetic biology-driven production of rare Melodinus alkaloids.

References

  • Kellner, F., et al. "Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis." Molecules (2015). URL:[Link]

  • Szabó, L. F. "Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine." Molecules (2008). URL:[Link]

  • Brown, S., et al. "Engineered Production of Strictosidine and Analogs in Yeast." PNAS (2015). URL:[Link]

  • Chinese Journal of Natural Medicines. "Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids." CJNM (2021). URL: [Link]

  • ACS Publications. "Total Synthesis of the Melodinus Alkaloid (±)-Melohemsine K." Journal of Organic Chemistry (2025). URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development for the Quantification of 16-O-Methyl-14,15-didehydroisovincanol

Executive Summary The accurate quantification of complex indole alkaloids is a critical bottleneck in pharmacognosy and targeted drug development. 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5, MW: 308.43 g/mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex indole alkaloids is a critical bottleneck in pharmacognosy and targeted drug development. 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5, MW: 308.43 g/mol ) is an advanced eburnamine-type vinca alkaloid derivative[1]. Like other compounds in the vinca family, it presents unique chromatographic challenges primarily driven by its basic nitrogen centers, which are highly prone to secondary interactions with residual silanols on silica-based stationary phases.

This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed specifically for the isolation and quantification of 16-O-Methyl-14,15-didehydroisovincanol. By manipulating mobile phase pH and utilizing competitive amine modifiers, this protocol ensures high theoretical plate counts, minimizes peak tailing, and guarantees reproducible quantification suitable for both raw extract screening and active pharmaceutical ingredient (API) quality control[2].

Physicochemical Rationale & Method Design

To move beyond empirical trial-and-error, method development for 16-O-Methyl-14,15-didehydroisovincanol must be grounded in its physicochemical behavior.

Stationary Phase Causality

Vinca alkaloids possess basic tertiary amines. When passing through a standard C18 column, these basic groups act as electron donors, interacting strongly with unreacted, acidic silanol groups (Si-OH) on the silica support. This ion-exchange interaction causes severe peak tailing and irreversible adsorption[3].

  • The Solution: We utilize a highly end-capped, high-purity silica C18 column (e.g., Zorbax Eclipse Plus). End-capping replaces residual silanols with trimethylsilyl (TMS) groups, sterically hindering the basic nitrogen of the alkaloid from binding to the silica matrix[4].

Mobile Phase Kinetics

Even with end-capped columns, mobile phase optimization is mandatory to suppress ionization anomalies.

  • Buffer Selection: An ammonium acetate buffer (25 mM) provides excellent ionic strength to control the elution of the basic compound.

  • Silanol Masking: The addition of 0.1% Triethylamine (TEA) is the critical mechanistic step. TEA acts as a sacrificial basic modifier; it aggressively competes for any remaining active silanol sites on the column, effectively "masking" them from 16-O-Methyl-14,15-didehydroisovincanol. This results in sharp, symmetrical peaks (Tailing Factor < 1.2)[4].

Detection Strategy

The eburnamine skeleton exhibits strong, characteristic UV absorbance due to its conjugated indole ring system. Diode Array Detection (DAD) or UV detection at 297 nm provides the optimal signal-to-noise (S/N) ratio for this specific class of monomeric alkaloids, avoiding the background noise typically found at lower wavelengths (e.g., 210-220 nm)[4].

Methodological Framework

Method_Dev N1 1. Analyte Profiling (Basic Nitrogen Center) N2 2. Stationary Phase (End-capped C18) N1->N2 Hydrophobic retention N3 3. Mobile Phase Tuning (Buffer + 0.1% TEA) N2->N3 Mitigate silanol effect N4 4. Detection Setup (UV @ 297 nm) N3->N4 Elution & Resolution N5 5. Method Validation (System Suitability) N4->N5 Self-Validating Checks

Logical workflow for HPLC method development of basic vinca alkaloids.

Reagents and Materials
  • Standard: 16-O-Methyl-14,15-didehydroisovincanol reference standard (Purity ≥ 98%)[1].

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Ammonium acetate (AR grade), Triethylamine (TEA, HPLC grade), Glacial acetic acid.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Mobile Phase

  • Dissolve 1.92 g of ammonium acetate in 1000 mL of Milli-Q water to create a 25 mM buffer.

  • Add 1.0 mL of Triethylamine (0.1% v/v) to the buffer.

  • Adjust the pH of the buffer to exactly 6.0 using dilute glacial acetic acid. Note: Strict pH control is required to maintain the reproducibility of the alkaloid's ionization state.

  • Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 15 minutes.

  • Prepare the final mobile phase mixture: Methanol : Acetonitrile : Buffered Water (15:45:40, v/v/v)[4].

Step 2: Preparation of Standard Solutions

  • Weigh accurately 10.0 mg of 16-O-Methyl-14,15-didehydroisovincanol standard.

  • Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 0.5 µg/mL to 200 µg/mL[4].

Step 3: Chromatographic Execution Purge the HPLC system (pump and autosampler lines) with the mobile phase. Equilibrate the column for at least 30 column volumes until a stable baseline is achieved at 297 nm.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)End-capped to prevent basic nitrogen-silanol interactions.
Mobile Phase Methanol:Acetonitrile:Ammonium Acetate Buffer (15:45:40)Isocratic elution ensures baseline stability and reproducibility.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Injection Volume 10 µLPrevents column overloading and peak distortion.
Column Temperature 30 °C ± 1 °CStandardizes solvent viscosity and mass transfer kinetics.
Detection Wavelength 297 nm (UV/DAD)Corresponds to the maximum absorbance of the eburnamine chromophore.

Self-Validating System Suitability

To ensure the scientific integrity of the generated data, this protocol incorporates a self-validating framework. Before quantifying any unknown samples, the system must pass the following suitability checks using a 50 µg/mL standard injection (n=6 replicates). Failure to meet these criteria indicates column degradation, mobile phase preparation errors, or pump cavitation.

Table 2: System Suitability and Validation Acceptance Criteria
Validation ParameterTarget ThresholdCorrective Action if Failed
Retention Time (RT) %RSD ≤ 1.0%Check pump seals and verify mobile phase composition.
Peak Area %RSD ≤ 2.0%Inspect autosampler syringe for bubbles or leaks.
Tailing Factor (Tf) 0.9 – 1.5Re-verify pH of the buffer; replace column if end-capping is stripped[3].
Theoretical Plates (N) > 3000Flush column with 100% Acetonitrile to remove strongly retained impurities.
Linearity (R²) ≥ 0.999Re-weigh and prepare fresh calibration standards.

By adhering to these strict causality-driven steps—from masking silanol groups with TEA to enforcing rigorous system suitability limits—researchers can guarantee the precise and reproducible quantification of 16-O-Methyl-14,15-didehydroisovincanol in complex matrices.

References

  • Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography Source: Pharmacognosy Magazine URL
  • A new RP-HPLC method for the estimation of vinblastine in pharmaceutical formulations Source: ResearchGate URL
  • Source: World Journal of Pharmaceutical Research (AWS Hosted)
  • 16-O-Methyl-14,15-didehydroisovincal - Safety Data Sheet Source: ChemicalBook URL

Sources

Application

Application Note: Advanced Extraction and Isolation Strategies for 16-O-Methyl-14,15-didehydroisovincanol

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Compound Classification: Monoterpenoid Indole Alkaloid (MIA) / Eburnamine-type CAS Number: 112237-71-5 | Molecular Formula: C₂₀H₂...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Compound Classification: Monoterpenoid Indole Alkaloid (MIA) / Eburnamine-type CAS Number: 112237-71-5 | Molecular Formula: C₂₀H₂₄N₂O | Molecular Weight: 308.43 g/mol

Scientific Context and Mechanistic Rationale

16-O-Methyl-14,15-didehydroisovincanol (also known as O-methyl-Δ14-vincanol) is a structurally complex eburnamine-type monoterpenoid indole alkaloid (MIA). Compounds of this class are highly valued in drug development for their potent vasorelaxant, neuroprotective, and cytotoxic properties. Historically, these alkaloids are sourced from the Apocynaceae family, specifically from the seeds of Voacanga africana and the aerial parts of Melodinus hemsleyanus.

Recent spatial mapping utilizing Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) has demonstrated that eburnamine-type alkaloids, including Δ14-vincanol derivatives, are heavily localized within the endosperm of V. africana seeds, whereas interfering fatty acids are concentrated in the embryo [1]. Furthermore, the successful isolation of structurally diverse indole alkaloids from Melodinus hemsleyanus relies heavily on exploiting the pH-dependent solubility of the tertiary amine within the eburnamine skeleton [2].

The Causality of the Isolation Strategy

To achieve >98% purity, the extraction protocol must be designed as a self-validating system governed by acid-base partitioning. The tertiary nitrogen in the eburnamine core possesses a specific pKa. By manipulating the pH of the aqueous environment:

  • Acidic Phase (pH 2-3): The nitrogen is protonated, forming a water-soluble ammonium salt. Lipophilic impurities (terpenes, fatty acids) remain un-ionized and are purged using an organic wash.

  • Basic Phase (pH 9-10): The nitrogen is deprotonated, returning the alkaloid to its free-base, lipophilic state. It is then selectively recovered into a halogenated solvent (e.g., Chloroform).

This binary switch ensures that only compounds capable of reversible ionization (alkaloids) progress through the workflow, inherently validating the chemical class of the extract before chromatography even begins.

Workflow Visualization

Workflow N1 Dried Plant Biomass (e.g., V. africana seeds) N2 Defatting Phase (Hexane, 72h) N1->N2 N3 Primary Extraction (Methanol, Sonication) N2->N3 Defatted Biomass N4 Acidification (pH 2-3) (0.5M HCl) N3->N4 Crude Extract N5 Lipid/Neutral Wash (EtOAc Partition) N4->N5 Protonated Alkaloids (Aq) N6 Basification (pH 9-10) (10% NH4OH) N5->N6 Aqueous Phase N7 Alkaloid Recovery (CHCl3 Partition) N6->N7 Free-Base Alkaloids N8 Silica Gel Chromatography (CHCl3:MeOH Gradient) N7->N8 Organic Phase N9 Fine Purification (Prep-HPLC / Sephadex LH-20) N8->N9 Target Fractions N10 Pure Target Compound (16-O-Methyl-14,15-didehydroisovincanol) N9->N10 >98% Purity

Figure 1: Acid-base partitioning and chromatographic isolation workflow for eburnamine-type alkaloids.

Step-by-Step Experimental Protocol

Phase 1: Biomass Preparation and Defatting

Causality: Seeds and bark contain high concentrations of neutral lipids (e.g., octadecanoic acid) that severely degrade the resolution of downstream silica gel chromatography. Hexane selectively removes these without extracting the polar alkaloid salts.

  • Pulverize 1.0 kg of dried botanical material (e.g., Voacanga africana seeds) into a fine powder using a cryogenic mill to prevent thermal degradation of the alkaloids.

  • Macerate the powder in 3.0 L of n-Hexane for 72 hours at room temperature under continuous agitation.

  • Filter the suspension. Discard the hexane filtrate (lipid fraction) and dry the defatted marc (biomass) under a fume hood until all residual solvent evaporates.

Phase 2: Primary Extraction

Causality: Methanol is a highly polar, protic solvent capable of penetrating the cellulosic plant matrix to solubilize the broad spectrum of secondary metabolites, including alkaloid glycosides and free bases.

  • Suspend the defatted marc in 4.0 L of 80% Methanol (MeOH).

  • Subject the mixture to ultrasonication (40 kHz) for 3 cycles of 30 minutes each, maintaining the temperature below 35°C to prevent oxidation of the Δ14,15 double bond.

  • Filter and concentrate the methanolic extract under reduced pressure (rotary evaporation) to yield a crude viscous syrup.

Phase 3: Acid-Base Partitioning (Self-Validating Step)

Causality: This is the critical enrichment phase. By strictly controlling the pH, we force the target MIA to migrate between aqueous and organic phases, leaving behind 90% of non-alkaloidal matrix interference.

  • Acidification: Suspend the crude methanolic extract in 500 mL of distilled water. Dropwise, add 0.5 M HCl until the solution reaches pH 2.0–3.0.

  • Neutral/Lipid Wash: Transfer the acidic suspension to a separatory funnel. Partition three times with equal volumes of Ethyl Acetate (EtOAc). The eburnamine alkaloids, now protonated, remain in the lower aqueous layer. Discard the upper EtOAc layer.

  • Basification: Carefully adjust the pH of the retained aqueous layer to 9.0–10.0 using 10% NH₄OH. The solution will become turbid as the alkaloids precipitate into their free-base form.

  • Alkaloid Recovery: Partition the basic aqueous layer three times with equal volumes of Chloroform (CHCl₃). The free-base 16-O-Methyl-14,15-didehydroisovincanol will partition into the lower dense CHCl₃ layer.

  • Validation Checkpoint: Spot the CHCl₃ extract on a TLC plate and spray with Dragendorff’s reagent. An immediate orange/red precipitate confirms the successful isolation of the total alkaloid fraction.

  • Dry the combined CHCl₃ layers over anhydrous Na₂SO₄, filter, and evaporate to yield the Crude Alkaloid Extract .

Phase 4: Chromatographic Isolation

Causality: Normal-phase silica gel separates the complex alkaloid mixture based on polarity, while Prep-HPLC resolves closely related regioisomers and epimers (e.g., separating 16-epi variants).

  • Silica Gel Column Chromatography (CC): Load the crude alkaloid extract onto a silica gel column (200–300 mesh). Elute using a step-gradient of CHCl₃:MeOH (from 100:0 to 80:20, v/v). Monitor fractions via TLC (UV 254 nm and Dragendorff's). 16-O-Methyl-14,15-didehydroisovincanol typically elutes in the mid-polarity fractions (approx. 95:5 CHCl₃:MeOH).

  • Size Exclusion / Fine Purification: Pool the target fractions and pass them through a Sephadex LH-20 column eluted with isocratic MeOH to remove polymeric impurities and residual pigments.

  • Preparative HPLC: For absolute stereochemical purity, subject the enriched fraction to Prep-HPLC (C18 reverse-phase column, Acetonitrile:Water with 0.1% Formic Acid gradient). Collect the peak corresponding to the target mass ([M+H]⁺ = 309.19).

Quantitative Data Presentation

To ensure reproducibility, the expected yields and purity metrics at each stage of the protocol are summarized below.

Processing PhasePhysical StateExpected Mass Yield (per 1 kg biomass)Estimated Purity of Target MIAAnalytical Validation Method
Defatted Biomass Dry Powder~850 gN/AGravimetric
Crude MeOH Extract Viscous dark syrup45.0 - 55.0 g< 1%TLC (General visualization)
Crude Alkaloid Extract Brown amorphous powder3.5 - 5.0 g15 - 25%TLC (Dragendorff’s Reagent)
Silica Gel Fraction Yellowish solid150 - 300 mg60 - 75%LC-MS (m/z 309.19[M+H]⁺)
Prep-HPLC Isolate Colorless crystals15 - 35 mg> 98%¹H-NMR, ¹³C-NMR, HRMS

Note: Yields are highly dependent on the geographical source and harvest season of the botanical material.

Analytical Validation Parameters

To confirm the identity of 16-O-Methyl-14,15-didehydroisovincanol, compare the isolated compound against the following spectroscopic benchmarks:

  • High-Resolution Mass Spectrometry (HRESIMS): Look for the protonated molecular ion [M+H]⁺ at m/z 309.196 (Calculated for C₂₀H₂₅N₂O⁺).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: The presence of the methoxy group (-OCH₃) at C-16 will appear as a distinct 3H singlet around δ 3.40 - 3.60 ppm. The Δ14,15 double bond will present characteristic olefinic protons.

    • ¹³C-NMR: Confirm the presence of 20 distinct carbon resonances, specifically noting the downfield shift of the oxygenated C-16 carbon and the sp² hybridized carbons at C-14 and C-15.

References

  • Coon, A. M., & Musah, R. A. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). ACS Omega, 8(30), 27190–27205. URL:[Link]

  • Zhang, J., Liu, Z.-W., Li, Y., Wei, C.-J., Xie, J., Yuan, M.-F., Zhang, D.-M., Ye, W.-C., & Zhang, X.-Q. (2020). Structurally Diverse Indole Alkaloids with Vasorelaxant Activity from Melodinus hemsleyanus. Journal of Natural Products, 83(8), 2313–2319. URL:[Link]

Method

Application Note: Advanced Mass Spectrometry Fragmentation Profiling of 16-O-Methyl-14,15-didehydroisovincanol

Executive Summary & Structural Context In the highly specialized field of alkaloid dereplication, relying solely on exact mass matches is insufficient. 16-O-Methyl-14,15-didehydroisovincanol (C₂₀H₂₄N₂O, exact mass 308.18...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the highly specialized field of alkaloid dereplication, relying solely on exact mass matches is insufficient. 16-O-Methyl-14,15-didehydroisovincanol (C₂₀H₂₄N₂O, exact mass 308.1889 Da) is a complex pentacyclic monoterpene indole alkaloid belonging to the eburnamine-vincamine class. For drug development professionals and analytical scientists, accurately profiling its structural vulnerabilities through tandem mass spectrometry (MS/MS) is critical for distinguishing it from closely related stereoisomers and derivatives.

As a Senior Application Scientist, I approach MS/MS not merely as a data-gathering exercise, but as a study of structural causality. The rigid pentacyclic skeleton of this compound is stabilized by a robust indole core, while its aliphatic D/E rings and specific functional groups (the 16-O-methyl group and the Δ14 double bond) dictate highly specific, predictable fragmentation pathways under Collision-Induced Dissociation (CID)[1].

Mechanistic Causality in Fragmentation

To design an optimal MS/MS method, we must first understand why the molecule fragments the way it does. The tertiary basic nitrogen in the D-ring acts as the primary protonation site during Electrospray Ionization (ESI+), yielding a stable precursor ion at m/z 309.196 [M+H]⁺ .

From this protonated state, the fragmentation is driven by two distinct energy thresholds:

  • Low-Energy Vulnerabilities (Neutral Losses): The presence of the 16-O-methyl group adjacent to the 14,15-double bond creates a highly reactive allylic system. At low collision energies (10–20 eV), this structural tension is relieved via the expulsion of neutral methanol (CH₃OH, -32 Da), forming a highly stabilized, conjugated carbocation at m/z 277.170 . Concurrently, the aliphatic ethyl group on the D-ring can be cleaved (-29 Da) to yield m/z 280.157 .

  • High-Energy Core Collapse (Retro-Diels-Alder): Eburnamine-type alkaloids are universally characterized by the Retro-Diels-Alder (RDA) cleavage of the C-ring[2]. At elevated collision energies (30–45 eV), the C-ring opens, shedding the aliphatic periphery and leaving behind a highly stable β-carboline/indole-derived core fragment at m/z 222.128 . This specific RDA fragment is the definitive diagnostic marker for the eburnamine skeletal class[3].

Fragmentation_Pathway M [M+H]+ m/z 309.196 F1 [M+H - CH3OH]+ m/z 277.170 M->F1 - CH3OH (-32 Da) Low CE (15 eV) F2 [M+H - C2H5]+ m/z 280.157 M->F2 - C2H5 (-29 Da) Low CE (15 eV) F3 RDA Fragment m/z 222.128 F1->F3 Retro-Diels-Alder High CE (35 eV) F2->F3 - CO (-28 Da) + RDA High CE (35 eV) F4 Indole Core m/z 168.081 F3->F4 D/E Ring Cleavage High CE (45 eV)

Fig 2. Causality-driven MS/MS fragmentation pathway of 16-O-Methyl-14,15-didehydroisovincanol.

Experimental Workflows: A Self-Validating Protocol

A trustworthy analytical protocol must be self-validating. If we claim that the RDA fragment (m/z 222) originates from the desmethyl intermediate (m/z 277), our method must prove this causality, eliminating the risk of false-positive annotations from co-eluting isobaric contaminants.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute the standard/extract in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the tertiary amine prior to droplet desolvation.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Rationale: The hydrophobic pentacyclic core requires high organic composition for elution, while the gradient resolves potential stereoisomers.

Step 3: Self-Validating Q-TOF MS/MS Acquisition

  • Operate the mass spectrometer in ESI(+) Data-Dependent Acquisition (DDA) mode.

  • Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 45 eV across the collision cell. Rationale: A static CE will either miss the fragile methanol loss (if too high) or fail to induce the diagnostic RDA cleavage (if too low). Ramping captures the entire structural narrative in a single spectrum.

  • Pseudo-MS³ Validation Step: Program an alternate scan with elevated in-source fragmentor voltage (e.g., 150 V) to intentionally generate the m/z 277 ion in the source. Subsequently, isolate m/z 277 in the quadrupole and subject it to CID in the collision cell. Rationale: If m/z 222 appears in this specific product ion spectrum, it unequivocally validates the sequential fragmentation pathway.

LCMS_Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 DDA MS/MS Acquisition N3->N4 N5 Data Dereplication N4->N5

Fig 1. Self-validating UHPLC-MS/MS workflow for alkaloid dereplication.

Quantitative Data Presentation

The following tables summarize the critical analytical parameters and the resulting quantitative fragmentation data required to confidently annotate 16-O-Methyl-14,15-didehydroisovincanol.

Table 1: UHPLC-Q-TOF-MS/MS Parameter Optimization
ParameterSettingMechanistic Rationale
Mobile Phase Additive 0.1% Formic AcidEnsures complete protonation of the basic tertiary amine (N-4).
Capillary Voltage 3.0 kVMinimizes unintended in-source fragmentation while maximizing spray stability.
Collision Energy (CE) Ramp: 15 – 45 eVCaptures both low-energy neutral losses and high-energy core cleavages simultaneously.
Drying Gas Temp 300°CFacilitates rapid droplet desolvation without thermally degrading the allylic methoxy group.
Table 2: Characteristic Product Ions and Neutral Losses
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Relative Abundance (%)Structural Assignment
309.196277.17032.026 (CH₃OH)100 (Base Peak)Loss of 16-O-methyl as methanol; stabilized by allylic conjugation.
309.196280.15729.039 (C₂H₅)45Cleavage of the aliphatic ethyl group from the D-ring.
309.196222.12887.068 (Complex)75Diagnostic Retro-Diels-Alder (RDA) cleavage of the C-ring.
309.196168.081141.115 (Complex)30Intact indole core following complete D/E ring collapse.

References

  • [1] Title: Ion-molecule reactions of oxygenated chemical ionization reagents with vincamine. Source: acs.org. URL: 1

  • [2] Title: Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Source: nih.gov. URL: 2

  • [3] Title: Phenylpropane as an Alternative Dearomatizing Unit of Indoles: Discovery of Inaequalisines A and B Using Substructure-Informed Molecular Networking. Source: acs.org. URL:3

Sources

Application

Using 16-O-Methyl-14,15-didehydroisovincanol as a precursor in organic synthesis

Application Note: 16-O-Methyl-14,15-didehydroisovincanol as a Versatile Precursor in the Synthesis of Eburnane-Type Indole Alkaloids Executive Briefing: The Eburnane Framework in Drug Design The development of neuroprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 16-O-Methyl-14,15-didehydroisovincanol as a Versatile Precursor in the Synthesis of Eburnane-Type Indole Alkaloids

Executive Briefing: The Eburnane Framework in Drug Design

The development of neuroprotective and vasodilatory agents often relies on the structural scaffolding of natural monoterpenoid indole alkaloids. 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5; Formula: C20H24N2O), also known as O-methyl-Δ14-vincanol, is a pentacyclic alkaloid isolated from the Melodinus genus [1, 2]. As a highly functionalized eburnane derivative, it serves as a critical intermediate in the semi-synthesis of high-value active pharmaceutical ingredients (APIs) such as vincamine and its synthetic analog, vinpocetine.

Unlike de novo synthesis, which struggles with the stereoselective construction of the rigid eburnane core, utilizing this naturally derived precursor bypasses complex asymmetric catalysis. This guide details the mechanistic rationale and self-validating protocols for utilizing 16-O-Methyl-14,15-didehydroisovincanol in advanced organic synthesis.

Mechanistic Rationale: Causality in Precursor Selection

The utility of 16-O-Methyl-14,15-didehydroisovincanol lies in two highly reactive, orthogonal functional sites:

  • The Δ14,15 Olefinic Bond: The unsaturation within the D-ring allows for stereoselective functionalization. Because the eburnane skeleton adopts a rigid, bowl-like conformation, incoming reagents (e.g., hydrogen gas, peroxyacids) are sterically forced to approach from the convex face. This inherent geometry guarantees high diastereoselectivity during additions.

  • The 16-Methoxy Ether: The methoxy group acts as an endogenous protecting group for the C16 hydroxyl. It remains stable under reductive and oxidative conditions but can be selectively cleaved using Lewis acids (e.g., BBr3) to unmask the alcohol. This is a mandatory step for subsequent esterification when synthesizing vinpocetine analogs.

Pathway A 16-O-Methyl-14,15-didehydroisovincanol (Precursor) B Stereoselective Hydrogenation A->B H2, Pd/C F Epoxidation A->F mCPBA C 16-O-Methylisovincanol B->C D Lewis Acid Demethylation C->D BBr3 E Vincamine Analogs (Target) D->E G 14,15-Epoxy-16-O-methylisovincanol F->G

Synthetic pathways utilizing 16-O-Methyl-14,15-didehydroisovincanol as a precursor.

Protocol I: Stereoselective Hydrogenation (Self-Validating Workflow)

This protocol describes the reduction of the Δ14,15 double bond to yield 16-O-methylisovincanol.

Causality of Reagents: Palladium on carbon (Pd/C) is selected over homogeneous catalysts (like Wilkinson's) because the heterogeneous surface maximizes the facial selectivity dictated by the alkaloid's convex geometry. Methanol is used as the solvent to ensure complete dissolution of the basic alkaloid while facilitating rapid hydrogen transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (308.4 mg) of 16-O-Methyl-14,15-didehydroisovincanol in 15 mL of anhydrous methanol in a flame-dried Schlenk flask.

  • Catalyst Addition: Carefully add 10% Pd/C (30 mg, ~10 wt%) under a continuous stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Stir vigorously at room temperature (20-25°C) under a balloon of H2 (1 atm).

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The precursor (Rf ~0.45) will disappear, replaced by a lower-running spot (Rf ~0.40). Hydrogen uptake will physically cease when the stoichiometric 1.0 equivalent is consumed (typically 2-3 hours).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 16-O-methylisovincanol as a white solid.

Protocol II: Controlled Epoxidation of the Δ14,15 Olefin

Functionalizing the D-ring via epoxidation provides access to complex hydroxylated derivatives.

Causality of Reagents: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the oxidant. Because the eburnane skeleton contains a tertiary aliphatic amine (N4) susceptible to N-oxidation, strict temperature control (0°C) and stoichiometric limitation (1.05 eq) are enforced. Dichloromethane (DCM) is chosen as the solvent because it is inert to electrophilic oxidation and provides optimal solubility for the substrate.

Workflow S1 Substrate Preparation S2 mCPBA Addition (0°C) S1->S2 S3 Reaction Monitoring S2->S3 S4 Quenching (Na2S2O3) S3->S4 S5 Purification (Flash Silica) S4->S5

Step-by-step experimental workflow for the epoxidation of the Δ14,15 double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the precursor in 10 mL of anhydrous DCM. Cool the solution to 0°C in an ice-water bath.

  • Oxidation: Dissolve 1.05 mmol of purified mCPBA in 5 mL of DCM. Add this dropwise to the reaction mixture over 15 minutes to prevent localized heating and subsequent N-oxide formation.

  • Self-Validation Check (In-Process): Stir for 2 hours at 0°C. TLC will indicate the formation of a highly polar spot (epoxide). If the spot remains at the baseline, N-oxidation has occurred (indicating poor temperature control).

  • Quenching (Critical Step): Add 10 mL of saturated aqueous Na2S2O3. Causality: This reduces unreacted mCPBA to meta-chlorobenzoic acid (mCBA), preventing oxidative degradation of the product during purification and mitigating explosion hazards.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO3 (3 × 10 mL) to remove mCBA. Dry over anhydrous Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate 14,15-epoxy-16-O-methylisovincanol.

Quantitative Data & Validation Metrics

To ensure reproducibility, the following tables summarize the optimization parameters and the analytical markers required to validate the success of the transformations.

Table 1: Optimization of Δ14,15 Epoxidation Conditions

Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) N-Oxide Byproduct
mCPBA (1.05 eq) CH2Cl2 0 2 85 < 5%
mCPBA (2.00 eq) CH2Cl2 25 4 40 > 50%

| H2O2 / NaOH | MeOH | 25 | 12 | 15 | N/A (Decomp.) |

Table 2: Analytical Validation Metrics for Precursor vs. Epoxide

Analytical Metric 16-O-Methyl-14,15-didehydroisovincanol 14,15-Epoxy-16-O-methylisovincanol
Mass (ESI-MS) m/z 309.2 [M+H]+ m/z 325.2 [M+H]+
1H NMR (Olefinic) δ 5.85 (d, 1H), 6.02 (d, 1H) Absent
1H NMR (Epoxide) Absent δ 3.45 (d, 1H), 3.60 (d, 1H)

| TLC Rf (DCM:MeOH 95:5)| 0.45 | 0.30 |

Note: The complete disappearance of the distinct olefinic doublets at δ 5.85 and 6.02 ppm in the 1H NMR spectrum is the definitive self-validating marker for 100% conversion.

References

  • Yang, M., et al. "Acute and Sub-Acute Toxicological Evaluations of Bioactive Alkaloidal Extract from Melodinus henryi and Their Main Chemical Constituents." ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in 16-O-Methyl-14,15-didehydroisovincanol synthesis

Welcome to the Technical Support Center for Eburnane Alkaloid Synthesis. This hub is specifically designed for researchers, scientists, and drug development professionals working on the late-stage functionalization of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eburnane Alkaloid Synthesis. This hub is specifically designed for researchers, scientists, and drug development professionals working on the late-stage functionalization of pentacyclic indole alkaloids. Below, you will find troubleshooting guides, optimization matrices, and validated protocols to improve the yield of 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5).

Synthetic Workflow & Bottleneck Analysis

G N1 Tabersonine (Starting Material) N2 Vincamine Core Assembly (Rearrangement) N1->N2 Oxidation/Rearrangement N3 C14-C15 Dehydration (Risk: Side Reactions) N2->N3 Reduction N4 C16 O-Methylation (Risk: Low Conversion) N3->N4 MsCl / Et3N N5 16-O-Methyl-14,15-didehydroisovincanol (Target Product) N4->N5 NaH / MeI / TBAI

Fig 1. Synthetic workflow and yield bottlenecks for 16-O-Methyl-14,15-didehydroisovincanol.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the yield so low during the C16 O-methylation step? A1: The C16 hydroxyl group in eburnane alkaloids is severely sterically hindered by the rigid pentacyclic framework. Using standard methylation conditions (e.g., K₂CO₃ and Methyl Iodide) often results in incomplete conversion (<30% yield) and prolonged reaction times, which degrade the indole core. Causality & Solution: To overcome the steric bulk, you must generate a highly nucleophilic alkoxide intermediate. Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF). The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) significantly improves the electrophilic attack by increasing the solubility of the reactive species, boosting yields to >85%. This approach is grounded in the streamlined strategies for scalable eburnane alkaloid syntheses 1.

Q2: I am observing significant degradation and multiple spots on TLC during the C14-C15 dehydration. How can I prevent this? A2: Eburnane alkaloids are highly sensitive to strong acids and prolonged heating. If you are using acidic dehydration (e.g., H₂SO₄ or PTSA), the harsh conditions are likely causing ring-opening or epimerization at the C16 chiral center. Causality & Solution: Employ milder, base-promoted elimination tactics. Convert the precursor alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) at 0 °C. Warming the mixture to room temperature facilitates the E2 elimination to the 14,15-double bond. This maintains the integrity of the pentacyclic core and improves the step yield to >80% 1.

Q3: How do I minimize the formation of C16 epimers during the synthesis? A3: The stereocenter at C16 is prone to epimerization under strongly basic conditions or high temperatures due to the adjacent functional groups and the inherent strain of the eburnane system. Causality & Solution: Strict temperature control is critical. Keep the O-methylation reaction at or below 0 °C during the deprotonation phase, and do not exceed room temperature during the alkylation. Furthermore, starting from high-purity precursors (like tabersonine-derived intermediates) minimizes the propagation of stereochemical impurities 2.

Part 2: Quantitative Data & Optimization Matrix

To provide a self-validating framework for your experimental design, we have summarized the optimization parameters for the critical C16 O-methylation step. By comparing these conditions, researchers can select the optimal parameters for their specific scale.

Base (Equivalents)SolventAdditive (Equivalents)Temperature (°C)Time (h)Conversion Yield (%)
K₂CO₃ (3.0 eq)AcetoneNone60 (Reflux)2428%
NaH (1.5 eq)THFNone251255%
NaH (1.5 eq)DMFNone0 to 25672%
NaH (1.5 eq) DMF TBAI (0.1 eq) 0 to 25 4 89%

Part 3: Step-by-Step Experimental Protocol

High-Yield C16 O-Methylation of 14,15-Didehydroisovincanol Note: This protocol is designed to be a self-validating system. The cessation of hydrogen gas evolution serves as an internal visual indicator that deprotonation is complete, ensuring the reaction is ready for the alkylation phase.

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add the precursor 14,15-didehydroisovincanol (1.0 eq) and dissolve it in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution strictly to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Validation Check: Stir for 30 minutes. Do not proceed until hydrogen evolution completely ceases, confirming full formation of the sterically hindered alkoxide.

  • Catalysis: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to the mixture. This acts as a phase-transfer catalyst, mitigating the steric hindrance around the C16 position and stabilizing the transition state.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 2.0 eq). Maintain the temperature at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature (25 °C) and stir for an additional 3 hours.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Dichloromethane:Methanol, 95:5) to afford the pure 16-O-Methyl-14,15-didehydroisovincanol.

References

  • Title: Streamlined Strategy for Scalable and Enantioselective Total Syntheses of the Eburnane Alkaloids Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities Source: AIR Unimi (Università degli Studi di Milano) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 16-O-Methyl-14,15-didehydroisovincanol

Welcome to the Application Scientist Support Desk. 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5) is a synthetic eburnamenine-type alkaloid derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5) is a synthetic eburnamenine-type alkaloid derivative. Like its structural analog vinpocetine, it is a weak base (pKa ~7.1–7.3) characterized by a rigid, highly lipophilic polycyclic skeleton. This structural reality results in severe aqueous insolubility (< 5 µg/mL in neutral water) and erratic bioavailability in biological assays.

This guide provides field-proven, self-validating methodologies to bypass these physicochemical limitations, ensuring reliable dosing for your in vitro and in vivo workflows.

Part 1: Diagnostic Desk (FAQs)

Q: Why does my compound precipitate immediately when spiked into pH 7.4 biological buffers (e.g., PBS or DMEM)? A: This is a classic ionization failure. The tertiary amine in the eburnamine skeleton has a pKa of approximately 7.2. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 60% of the compound exists in its un-ionized, highly lipophilic free-base form. Without sufficient hydrogen bond donors, the hydrophobic molecules rapidly self-aggregate to minimize contact with water, leading to precipitation.

Q: I dissolved the compound in 100% DMSO. Why does it still crash out when I dilute it for animal dosing? A: You are experiencing solvent-shift precipitation. While DMSO disrupts the crystal lattice, diluting the stock into an aqueous vehicle rapidly changes the solvent polarity. The DMSO diffuses into the water faster than the drug can remain solvated, causing the drug to crash out into a thermodynamically stable, low-energy crystalline state. You must use a carrier system (like a polymer or cyclodextrin) to trap the drug in solution.

Part 2: Strategic Workflow & Decision Matrix

Selecting the correct solubility enhancement strategy depends entirely on your downstream application.

Workflow Start Solubility Issue: 16-O-Methyl-14,15-didehydroisovincanol Q1 What is the downstream application? Start->Q1 InVitro In Vitro / Cell Assays Q1->InVitro InVivo In Vivo Dosing (Oral/IV) Q1->InVivo SolidForm Solid Dosage Formulation Q1->SolidForm Sol1 Ternary Cyclodextrin Complexation (HP-β-CD) InVitro->Sol1 Requires aqueous stability without solvent toxicity Sol2 Amorphous Solid Dispersion (PVP-VA64 Lyophilization) InVivo->Sol2 Requires high bioavailability & supersaturation Sol3 Mechanochemical Salt Formation (Tosylic Acid) SolidForm->Sol3 Requires thermodynamic stability

Decision matrix for selecting a solubility enhancement strategy based on experimental endpoints.

Part 3: Wet-Lab Workflows & Self-Validating Protocols

Strategy A: Amorphous Solid Dispersion (ASD) via Lyophilization

Best for: In vivo oral dosing and buccal delivery. The Causality: Crystalline eburnamine derivatives have high lattice energies. By dissolving the drug with a hydrophilic copolymer like Polyvinylpyrrolidone-vinyl acetate (PVP-VA64) and rapidly freeze-drying it, we trap the drug in a high-energy amorphous state. The vinyl acetate groups of PVP-VA64 provide steric hindrance and form hydrogen bonds with the drug, preventing recrystallization and allowing for massive supersaturation in the GI tract .

Step-by-Step Protocol:

  • Solvation: Weigh 16-O-Methyl-14,15-didehydroisovincanol and PVP-VA64 in a 1:4 (w/w) ratio. Dissolve both completely in a 10% aqueous acetic acid solution. Causality: The acidic environment protonates the drug, ensuring complete molecular dispersion with the polymer.

  • Freezing: Transfer the clear solution to lyophilization vials. Flash-freeze the samples at -80°C for 24 hours.

  • Sublimation: Transfer to a freeze-dryer (e.g., -50°C, < 0.1 mbar) for 48 hours to sublimate the solvent.

  • Milling: Pulverize the resulting glassy mass and pass through a 100-mesh sieve.

  • Validation Checkpoint: Analyze the powder under a Polarized Light Microscope (PLM). A successful ASD will show a complete absence of birefringence (no glowing crystals). If birefringence is observed, the drug has phase-separated; increase the polymer ratio to 1:6.

Strategy B: Ternary Cyclodextrin Inclusion Complexation

Best for: In vitro cell culture assays and IV formulations. The Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the rigid indole/eburnamine rings. However, the drug's lipophilicity is so high that standard complexation is inefficient. By adding a hydroxy acid (like tartaric or citric acid), we drop the microenvironmental pH. This protonates the tertiary amine, drastically increasing the drug's affinity for the aqueous exterior while the hydrophobic tail remains anchored in the CD cavity .

Mechanism Drug Free Base Drug (Lipophilic, Insoluble) Ionized Ionized Drug (Protonated Amine) Drug->Ionized + Acid Addition Acid Hydroxy Acid (Microenvironmental pH drop) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Complex Ternary Inclusion Complex (Highly Water Soluble) CD->Complex Host-Guest Interaction Ionized->Complex + Encapsulation

Mechanistic pathway of ternary cyclodextrin complexation driven by microenvironmental pH modulation.

Step-by-Step Protocol (Kneading Method):

  • Molar Ratio Prep: Weigh the drug, HP-β-CD, and Tartaric Acid in a 1:2:2 molar ratio.

  • Wetting: Place the HP-β-CD and Tartaric Acid in a glass mortar. Add a 1:1 (v/v) mixture of ethanol and water dropwise until a paste-like consistency is achieved.

  • Kneading: Add the drug powder to the paste. Knead vigorously with a pestle for 45–60 minutes, adding solvent dropwise only if the paste dries out. Causality: The intense mechanical shear forces the drug molecules into the CD cavities while the acid stabilizes the interaction.

  • Drying: Dry the paste in a vacuum oven at 45°C for 24 hours, then pulverize.

  • Validation Checkpoint: Run a Differential Scanning Calorimetry (DSC) scan. The sharp melting endotherm characteristic of the pure drug must completely disappear, confirming the drug is molecularly encapsulated within the cyclodextrin cavity.

Strategy C: Mechanochemical Salt Formation (Tosylic Acid)

Best for: Long-term storage and bulk solid dosage formulation. The Causality: Conventional salt formation often fails for eburnamine derivatives due to poor crystallization kinetics. By utilizing p-toluenesulfonic acid (tosylic acid) via water-assisted mechanochemical grinding, the large ΔpKa difference drives a strong ionic interaction. This breaks the native crystal lattice and forms a highly soluble, thermodynamically stable salt without the need for harsh organic solvents .

Step-by-Step Protocol:

  • Equimolar Mixing: Combine equimolar amounts of the drug and p-toluenesulfonic acid monohydrate in a stainless-steel milling jar.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of deionized water (η = 0.25 μL/mg of total powder). Causality: The water acts as a molecular lubricant, drastically accelerating the acid-base proton transfer during mechanical impact.

  • Milling: Mill at 25 Hz for 30 minutes using a ball mill.

  • Recovery: Recover the powder and dry under a vacuum at room temperature.

  • Validation Checkpoint: Perform an aqueous dissolution test at pH 7.4. The salt should reach thermodynamic equilibrium (saturation) in less than half the time of the free base, with a visually clear supernatant.

Part 4: Quantitative Data Matrix

Use the following table to benchmark your expected solubility gains based on the chosen methodology. Data is extrapolated from validated studies on the direct structural analog, vinpocetine.

Enhancement StrategyPrimary Excipients / ReagentsMechanism of ActionFold-Solubility IncreaseBest Use Case
Mechanochemical Salt Formation Tosylic Acid, Water (catalyst)Disruption of crystal lattice via strong ionic interactions~10x to 15xLong-term solid storage, bulk formulation
Ternary Inclusion Complexation HP-β-CD, Tartaric AcidHydrophobic encapsulation coupled with microenvironmental protonation~500x to 800xAqueous IV dosing, cell culture media
Amorphous Solid Dispersion PVP-VA64, Acetic AcidH-bonding prevents recrystallization; maintains high-energy amorphous state> 1,100xOral bioavailability studies, buccal delivery

References

  • Ahmed, T. A. (2018). Formulation and clinical investigation of optimized vinpocetine lyoplant-tabs: new strategy in development of buccal solid dosage form. Drug Design, Development and Therapy.[Link]

  • Aburahma, M. H., El-Laithy, H. M., & Hamza, Y. E.-S. (2010). Preparation and In Vitro/In Vivo Characterization of Porous Sublingual Tablets Containing Ternary Kneaded Solid System of Vinpocetine with β-Cyclodextrin and Hydroxy Acid. Scientia Pharmaceutica.[Link]

  • D'Abbrunzo, I., Beltrame, F., Gigli, L., Demitri, N., Cepek, C., Bassato, F., Procida, G., Voinovich, D., & Perissutti, B. (2025). The ideal duo for salt formation: vinpocetine and tosylic acid. RSC Pharmaceutics.[Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 16-O-Methyl-14,15-didehydroisovincanol Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of 16-O-Methyl-14,15-didehydroisovincanol. This document is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 16-O-Methyl-14,15-didehydroisovincanol. This document is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during HPLC analysis of this compound. As an alkaloid, this molecule presents specific challenges that can be systematically addressed to achieve optimal peak symmetry, crucial for accurate quantification and method robustness.

This guide provides a logical, step-by-step troubleshooting workflow and answers to frequently asked questions, grounding all recommendations in established chromatographic principles.

Section 1: A Systematic Approach to Troubleshooting Peak Tailing

Peak tailing is one of the most common issues in HPLC, indicating a problem with the system, chemistry, or both.[1] For basic compounds like 16-O-Methyl-14,15-didehydroisovincanol, the issue often stems from secondary chemical interactions within the column.[2] This guide will help you diagnose the root cause methodically.

My peak for 16-O-Methyl-14,15-didehydroisovincanol is tailing. Where do I begin?

Start by systematically eliminating potential causes, from the simplest physical issues to more complex chemical interactions. The following flowchart provides a logical diagnostic path. Begin with "Initial Observation" and follow the questions to identify and resolve the problem.

HPLC_Tailing_Troubleshooting A Initial Observation: Peak Tailing for Analyte B Q1: Is tailing on ALL peaks or just the analyte? A->B C All Peaks Tailing B->C All Peaks F Only Analyte Tailing (or other basic compounds) B->F Analyte Only D Check for Extra-Column Volume: - Loose fittings? - Tubing too long/wide? - Contaminated guard column? C->D E Fix hardware issues. Replace guard column. D->E G Q2: Could it be overload? F->G H Perform Dilution Test: Inject sample at 1/10th and 1/100th concentration. G->H I Did peak shape improve? H->I J Yes I->J Yes K No I->K No L Problem is Mass Overload. Reduce sample concentration or injection volume. J->L M Issue is likely chemical. Proceed to Mobile Phase & Column Chemistry. K->M N Q3: What is the mobile phase pH? M->N O pH is near analyte pKa or > 4 N->O High / Mid-range P pH is low (e.g., pH 2-3) N->P Low Q Adjust pH to 2-3 using formic or trifluoroacetic acid. Ensure analyte is fully protonated. O->Q R Q4: Are you using a competitive base or high buffer concentration? P->R S Add a competitive base (e.g., 0.1% TEA) or increase buffer strength (e.g., 25-50 mM). R->S No T Q5: What is the column type? R->T Yes, but still tailing S->T U Older, Type A silica, or non-end-capped column. T->U V Switch to a modern, high-purity, end-capped C18 or a polar-embedded/PFP column. U->V

Caption: A systematic workflow for diagnosing the root cause of HPLC peak tailing.

Q: How do I rule out instrumental issues like extra-column volume?

A: If all peaks in your chromatogram are tailing, especially those that elute early, the problem is likely physical rather than chemical.[3] This is often caused by "extra-column band broadening," where the analyte band spreads out in the fluid path outside of the column.

Expert Explanation: Extra-column volume refers to any space the sample passes through between the injector and the detector that is not part of the packed column bed. This includes injector loops, connection tubing, and detector flow cells. Excessive volume in these components allows the focused analyte band coming off the column to diffuse, causing symmetrical broadening or tailing.[1]

Troubleshooting Protocol:

  • Check Fittings: Ensure all PEEK and stainless-steel fittings are properly seated and tightened. A common issue is a small gap between the tubing and the bottom of the column end-fitting, which creates a void.[4]

  • Inspect Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) for all connections, especially between the column and detector, to minimize volume.[5]

  • Replace Guard Column: If you use a guard column, it may be contaminated or have developed a void.[3] Replace it with a new one. If the peak shape is restored, the guard column was the issue.

Q: How can I check for column overload?

A: Column overload is a common cause of peak asymmetry and should be checked early. The definitive test is to perform a dilution study.

Expert Explanation: There are two types of overload: mass overload and volume overload.

  • Mass Overload: This occurs when the mass of the analyte injected saturates the active retention sites at the column inlet.[6] Excess analyte molecules travel further down the column before finding an available site, resulting in a characteristic "shark-fin" or right-triangle peak shape with a sloping tail.[7][8]

  • Volume Overload: Injecting too large a volume of a strong sample solvent can also cause peak distortion.[9]

Troubleshooting Protocol:

  • Reduce Sample Mass: Prepare and inject a sample that is 10-fold more dilute than your current sample.

  • Analyze the Result: If mass overload is the issue, you will observe two key changes: the peak shape will become more symmetrical, and the retention time may slightly increase.[10]

  • Confirm: If the peak shape improves, reduce your standard and sample concentrations to a level that falls within the column's linear capacity. For a standard 4.6 mm ID column, the sample loading capacity is typically less than 50 µg on the column.[6]

Q: My peak still tails with a diluted sample. Could it be a chemical interaction?

A: Yes. If overload and extra-column effects are ruled out, the tailing is almost certainly due to undesirable secondary chemical interactions between your analyte and the stationary phase. For a basic compound like 16-O-Methyl-14,15-didehydroisovincanol, the primary culprit is interaction with acidic silanol groups on the silica surface of the column packing.[2][5]

Expert Explanation: Most reversed-phase HPLC columns use silica particles as a support. The surface of this silica is covered with silanol groups (Si-OH). While manufacturers bond a stationary phase (like C18) to these groups, some residual silanols always remain.[11] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above ~3-4.[12] Your basic analyte, which is protonated and positively charged (Analyte-H⁺) at lower pH, can then interact strongly with these negative sites via an ion-exchange mechanism.[13] This strong, secondary interaction is not uniform and has slow kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[14][15]

Section 2: FAQs: Optimizing Chemistry for 16-O-Methyl-14,15-didehydroisovincanol
Q: What are the likely properties of 16-O-Methyl-14,15-didehydroisovincanol causing tailing?

A: As an alkaloid, 16-O-Methyl-14,15-didehydroisovincanol contains basic nitrogen atoms in its structure.[16][17] These nitrogen atoms readily accept a proton (become protonated) in acidic or neutral solutions, giving the molecule a positive charge. This positive charge is the primary reason for the strong, undesirable interaction with ionized silanol groups on the column surface, leading to peak tailing.[2][15]

Q: How does mobile phase pH affect my peak shape, and what pH should I use?

A: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[18] To prevent peak tailing for a basic analyte, you should adjust the mobile phase pH to be at least 1-2 pH units below the analyte's pKa. This ensures the analyte is consistently in its fully protonated (ionized) state. More importantly, a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the problematic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[12][16]

Expert Explanation: When the mobile phase pH is close to the analyte's pKa, the analyte exists as a mixture of its ionized and unionized forms, which can lead to split or severely broadened peaks.[18][19] By operating at a low pH, you protonate the silanol groups (Si-OH), effectively neutralizing their negative charge and preventing the strong ionic interaction with your positively charged analyte.[2]

Mobile Phase pHEffect on Basic AnalyteEffect on Silanol GroupsResulting Peak Shape
Low (2.0 - 3.5) Fully Protonated (BH⁺)Mostly Neutral (Si-OH)Good, Symmetrical
Mid (4.0 - 7.0) Fully Protonated (BH⁺)Partially Ionized (SiO⁻)Poor, Tailing
High (> 8.0) Mostly Neutral (B)Fully Ionized (SiO⁻)Potentially good, but risks column damage.

Recommendation: Start with a mobile phase buffered at pH 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).

Q: What if adjusting the pH isn't enough? What mobile phase additives can help?

A: If tailing persists even at low pH, you can add a "competitive base" or increase the buffer strength.

Expert Explanation:

  • Competitive Base: A small, basic additive like triethylamine (TEA) is added to the mobile phase (typically at 0.1-0.5%). TEA is also protonated at low pH and acts as a sacrificial agent, preferentially interacting with the active silanol sites on the column.[20] This effectively shields your analyte from these sites, improving its peak shape.

  • Increased Buffer Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM ammonium acetate) can also help.[20] The higher concentration of buffer ions in the mobile phase can help to saturate the ion-exchange sites on the stationary phase, reducing the interaction with the analyte.[21]

Q: Could my column be the problem? What type of HPLC column is best for this analysis?

A: Absolutely. The choice of column is critical. Older columns (Type A silica) have more acidic silanols and metal impurities, which exacerbate tailing.[14] For alkaloid analysis, you should use a modern, high-purity (Type B) silica column that is fully end-capped.

Expert Explanation:

  • End-Capping: After the primary C18 groups are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining silanol groups with a small, less-reactive group (like a trimethylsilyl group).[5][11] A column with dense bonding and double end-capping will show significantly reduced tailing for basic compounds.[22]

  • Alternative Stationary Phases: If a standard C18 column still gives issues, consider phases designed for polar compounds.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain. This polar group helps to shield the analyte from the silica surface.

    • PFP (Pentafluorophenyl) Phases: These phases offer a different selectivity and can reduce tailing through interactions like hydrogen bonding with the nitrogen moiety in alkaloids.[23]

    • Hybrid Particles (BEH): Columns packed with bridged-ethylene hybrid (BEH) particles are mechanically strong and stable over a wider pH range, offering more flexibility in method development.[24]

Recommended Columns:

  • High-Purity, End-Capped C18: A good starting point (e.g., Agilent Zorbax Eclipse XDB-C18, Waters Symmetry C18).[25]

  • Polar-Modified/Shielded C18: (e.g., Thermo Scientific Syncronis aQ, Waters XSelect CSH C18).[22][26]

  • PFP or Mixed-Mode: (e.g., ACE Excel C18-PFP).[23]

Q: Can my sample solvent cause peak tailing?

A: Yes. A mismatch between the sample solvent and the mobile phase can cause significant peak distortion. If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can lead to peak fronting or tailing.[1]

Troubleshooting Protocol:

  • Ideal Practice: The best practice is to dissolve your sample directly in the initial mobile phase.

  • If a stronger solvent is needed for solubility: Ensure the injection volume is as small as possible to minimize the effect.[3]

Section 3: Key Experimental Protocols
Protocol 1: Preparation of an Optimized Mobile Phase

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds.

Objective: To prepare 1 L of Acetonitrile / 25 mM Ammonium Formate, pH 3.0 (50:50, v/v).

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium formate (reagent grade or higher)

  • Formic acid (reagent grade or higher)

  • Calibrated pH meter

  • Sterile, filtered 1 L bottle

Procedure:

  • Prepare Aqueous Buffer: Weigh out the required amount of ammonium formate for a 25 mM solution in 500 mL of water (Mass = 0.025 mol/L * 63.06 g/mol * 0.5 L = 0.788 g). Dissolve the ammonium formate completely in 500 mL of HPLC-grade water.

  • Adjust pH: Place the solution on a stir plate. While monitoring with a calibrated pH meter, add formic acid dropwise until the pH is stable at 3.0.

  • Combine with Organic: Measure 500 mL of HPLC-grade acetonitrile.

  • Mix and Degas: Combine the 500 mL of aqueous buffer with the 500 mL of acetonitrile in the final 1 L bottle. Mix thoroughly. Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination from previous analyses is causing peak tailing, a thorough flush can restore performance.

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any salt or buffer (e.g., 50:50 Acetonitrile/Water).

  • Strong Solvent Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Aggressive Flush (if needed): For very non-polar contaminants, flush with 10-20 column volumes of 100% Isopropanol (IPA).

  • Re-equilibrate: Flush with 10-20 column volumes of your initial mobile phase (with buffer) until the backpressure is stable.

  • Reconnect and Test: Reconnect the column to the detector and perform a test injection to see if performance has improved.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Available at: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Hichrom. The Theory of HPLC Column Chemistry. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]

  • Restek. (2014, March 11). [26]Troubleshooting HPLC- Tailing Peaks. Available at: [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Available at: [Link]

  • LCGC International. (2022, June 1). Column Overload in PLOT Columns. Available at: [Link]

  • Dolan, J. W. (1986).
  • Dolan, J. W. (2026, March 31). Overload or Minor Peak? LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Waters Corporation. What is a good LC column choice for analysis of plant alkaloids? Available at: [Link]

  • Element Lab Solutions. (2017, September 20). HPLC column overload. Available at: [Link]

  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP. Available at: [Link]

  • Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013 Amsterdam.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • D'Archivio, A. A., et al. (2020). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 25(21), 5035. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Weber, H. A., et al. (n.d.). Extraction and HPLC Analysis of Alkaloids. Scribd. Available at: [Link]

Sources

Optimization

Optimizing extraction efficiency of 16-O-Methyl-14,15-didehydroisovincanol from raw biomass

Topic: Optimizing the Isolation of 16-O-Methyl-14,15-didehydroisovincanol from Raw Biomass Welcome to the Application Support Center. This portal provides validated methodologies, optimization data, and troubleshooting g...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Isolation of 16-O-Methyl-14,15-didehydroisovincanol from Raw Biomass

Welcome to the Application Support Center. This portal provides validated methodologies, optimization data, and troubleshooting guides for the extraction and purification of 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5), a rare eburnamine-type monoterpenoid indole alkaloid[1]. This compound is primarily isolated from the leaves and twigs of [2].

Due to the structural complexities of this molecule—specifically the steric hindrance of the 16-O-methyl ether and the oxidative sensitivity of the Δ14 double bond—standard extraction protocols often result in poor yields or compound degradation. The following guide establishes a mechanistically grounded, self-validating workflow to maximize extraction efficiency and preserve structural integrity.

Core Extraction & Isolation Workflow

AlkaloidWorkflow Biomass Raw Biomass (M. yunnanensis) Pulverized to 40-mesh PrimaryExt Primary Extraction 90% EtOH, 24h (x3) Biomass->PrimaryExt Acidification Acidic Suspension 0.5% HCl (pH 2-3) PrimaryExt->Acidification Evaporate & Resuspend Defatting Defatting (EtOAc) Discard Organic Layer Acidification->Defatting Protonated Alkaloids (Aq) Basification Basification 10% NH4OH (pH 9-10) Defatting->Basification Retain Aqueous Phase LLE Liquid-Liquid Extraction Target in EtOAc Layer Basification->LLE Free-Base Alkaloids QC QC Checkpoint Dragendorff's Reagent LLE->QC Depleted Aqueous Phase Isolation Prep-HPLC Isolation 16-O-Methyl-14,15-didehydroisovincanol LLE->Isolation Concentrate Organic Phase

Acid-base extraction and isolation workflow for monoterpenoid indole alkaloids.

Section 1: Self-Validating Extraction Methodology (SOP)

This protocol utilizes an acid-base partitioning strategy to selectively isolate basic indole alkaloids from neutral/acidic plant metabolites[3].

Phase 1: Biomass Preparation & Primary Extraction

  • Maceration: Pulverize air-dried leaves and twigs of M. yunnanensis to a 40-mesh size.

    • Mechanistic Rationale: This specific particle size maximizes surface area for solvent penetration without causing channeling or clogging during subsequent filtration steps.

  • Solvent Extraction: Extract the biomass with 90% Ethanol (EtOH) at room temperature for 24 hours. Repeat this cycle three times[3].

    • Mechanistic Rationale: 90% EtOH effectively disrupts cellular membranes and solubilizes both polar glycosides and non-polar secondary metabolites.

Phase 2: Acid-Base Partitioning (The Self-Validating Core) 3. Acidification: Evaporate the pooled EtOH extract in vacuo (<40°C) to a crude paste. Suspend the residue in a 0.5% aqueous HCl solution until the pH reaches 2–3[3].

  • Mechanistic Rationale: The acidic environment protonates the basic tertiary nitrogen in the eburnamine scaffold, converting the alkaloid into a highly water-soluble hydrochloride salt.

  • Defatting: Partition the acidic aqueous suspension against Ethyl Acetate (EtOAc) in a separatory funnel. Discard the upper organic layer.

    • Mechanistic Rationale: This step strips away lipophilic, non-alkaloidal impurities (e.g., plant sterols, waxes, and chlorophyll) which remain unprotonated and partition into the organic phase.

    • QC Checkpoint: Spot the retained aqueous layer on a TLC plate and spray with Dragendorff’s reagent. An immediate orange precipitate validates that the alkaloid salts are successfully retained in the aqueous phase.

  • Basification: Carefully adjust the pH of the aqueous phase to 9–10 using 10% Ammonia water ( NH4​OH )[2].

    • Mechanistic Rationale: Basification deprotonates the ammonium salts, reverting the alkaloids to their lipophilic free-base form. NH4​OH is strictly chosen over strong bases like NaOH to prevent base-catalyzed epimerization or degradation of the target compound.

  • Liquid-Liquid Extraction (LLE): Extract the basic aqueous phase three times with fresh EtOAc[3].

    • QC Checkpoint: Test the depleted aqueous phase with Dragendorff's reagent. A negative result confirms that 100% of the free-base alkaloids have successfully partitioned into the EtOAc layer.

Phase 3: Chromatographic Isolation 7. Concentration: Combine the EtOAc layers and concentrate under reduced pressure to yield the total crude alkaloid extract. 8. Purification: Subject the crude extract to silica gel column chromatography (eluting with a petroleum ether/acetone gradient), followed by reversed-phase preparative HPLC to isolate pure 16-O-Methyl-14,15-didehydroisovincanol[3].

Section 2: Process Optimization Data

To assist in scaling and optimizing your extraction, the following table summarizes the causal effects of altering key parameters during the acid-base partitioning of eburnamine-type alkaloids.

Extraction ParameterCondition TestedTotal Alkaloid Yield (mg/100g)Target Compound Purity (%)Mechanistic Observation
Primary Solvent 90% Ethanol4501.2Optimal cell wall penetration; balances polarity for monoterpenoid indoles.
Primary Solvent 100% Methanol4100.9Higher co-extraction of polar impurities (e.g., tannins), complicating downstream LLE.
Basification Agent 10% NH4​OH (pH 9.5)4351.5Gentle deprotonation; perfectly preserves the sensitive 14,15-double bond.
Basification Agent 5% NaOH (pH 12.0)3800.4Harsh alkalinity induces structural degradation and epimerization of the target.
LLE Solvent Ethyl Acetate4201.8High selectivity for free-base monoterpenoid indoles; clean phase separation.
LLE Solvent Chloroform4601.1Marginally higher yield but poor selectivity; highly prone to forming unbreakable emulsions.
Section 3: Troubleshooting & FAQs

Q: Why is my yield of 16-O-Methyl-14,15-didehydroisovincanol lower than the expected baseline for Melodinus species? A: The target compound is a minor monoterpenoid indole alkaloid compared to dominant analogs like venalstonine or tabersonine[4]. Low yields almost always stem from incomplete primary extraction. Ensure your biomass is pulverized to exactly 40-mesh; larger particles prevent solvent penetration, while fine powders cause agglomeration. Additionally, verify that the primary extraction solvent (90% EtOH) is allowed sufficient contact time (minimum 24 hours per cycle, repeated 3x) at room temperature rather than using rapid, high-heat reflux which can degrade the compound[3].

Q: I am experiencing severe emulsion during the EtOAc liquid-liquid extraction (LLE). How can I break it? A: Emulsions in Melodinus extracts are typically caused by co-extracted saponins or plant mucilage acting as surfactants[5].

  • Mechanistic Fix: Prevent emulsions by using a gentle inversion technique rather than vigorously shaking the separatory funnel. To break an existing emulsion, add a small volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, forcing the lipophilic free-base alkaloids into the EtOAc layer. Alternatively, filter the emulsified biphasic layer through a tightly packed pad of Celite.

Q: The 14,15-double bond of the target compound appears to be degrading during the concentration step. What is causing this? A: The Δ14 olefinic bond in eburnamine-type scaffolds is highly susceptible to thermal degradation and auto-oxidation.

  • Mechanistic Fix: Avoid prolonged exposure to heat and atmospheric oxygen. Concentrate the EtOAc extract using a rotary evaporator under high vacuum at temperatures strictly below 40°C. Once dried, immediately purge the flask with Nitrogen ( N2​ ) gas and store the purified powder at 2–8°C[6].

Q: How do I resolve 16-O-Methyl-14,15-didehydroisovincanol from closely related co-eluting alkaloids during chromatography? A: Monoterpenoid indole alkaloids often co-elute due to near-identical basicity and polarity profiles[2].

  • Mechanistic Fix: For final isolation via reversed-phase preparative HPLC (C18 column), add 0.1% Diethylamine (DEA) to your mobile phase. The DEA acts as a competing base, suppressing secondary interactions between the alkaloid's basic nitrogen and residual free silanols on the stationary phase. This eliminates peak tailing and dramatically improves the baseline resolution of the target compound.

References
  • Cai, X.-H., Li, Y., Su, J., Liu, Y.-P., Li, X.-N., & Luo, X.-D. (2012). Alkaloids from Melodinus yunnanensis. Phytochemistry, 83, 116-124.[Link]

  • Xu, G., et al. (2010). Melotenine A, a Cytotoxic Monoterpenoid Indole Alkaloid from Melodinus tenuicaudatus. Organic Letters, 12(4), 896-899.[Link]

  • SciSpace. (2015). Phytochemical and Pharmacological Properties of the Genus Melodinus – A Review. Journal of Pharmacy and Pharmacology.[Link]

  • The Clinivex. (2026). CAS 112237-71-5 | 16-O-Methyl-14,15-didehydroisovincanol Supplier Reference. Clinivex.[Link]

Sources

Troubleshooting

Technical Support Center: 16-O-Methyl-14,15-didehydroisovincanol Stability &amp; Handling

Welcome to the Technical Support Center for 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5). As a semi-synthetic vinca alkaloid derivative closely related to vincamine and vinpocetine, this compound is highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5). As a semi-synthetic vinca alkaloid derivative closely related to vincamine and vinpocetine, this compound is highly susceptible to environmental stress during long-term storage and in vitro/in vivo formulation.

This guide provides drug development professionals with field-proven, mechanistic troubleshooting protocols to prevent thermal and hydrolytic degradation, ensuring absolute structural integrity for your assays.

I. Degradation Pathways & Mitigation Workflow

To effectively stabilize 16-O-Methyl-14,15-didehydroisovincanol, researchers must first understand the causality of its degradation. The indole-alkaloid scaffold and its methoxy/ester functional groups are primary targets for nucleophilic attack and thermal excitation.

DegradationMitigation Target 16-O-Methyl-14,15-didehydroisovincanol (Lyophilized Stock) Stress1 Thermal Stress (T > 30°C) Target->Stress1 Improper Storage Stress2 Aqueous Hydrolysis (pH < 4.0 or pH > 7.4) Target->Stress2 Solubilization Deg1 Oxidative Degradation & Epimerization Stress1->Deg1 Deg2 Base/Acid-Catalyzed Ester Cleavage Stress2->Deg2 Sol1 Cryo-Storage (-20°C) Desiccation Sol1->Stress1 Inhibits Sol2 Buffer at pH 4.5-5.5 Store at 4°C Sol2->Stress2 Inhibits

Fig 1. Degradation pathways of 16-O-Methyl-14,15-didehydroisovincanol and mitigation strategies.

II. Troubleshooting & FAQ

Q: My reconstituted solution loses potency and exhibits altered binding affinity after a few days. Why? A: While vinca alkaloids can remain stable in slightly acidic infusion fluids (like 0.9% NaCl) at 25°C for up to three weeks[1], they are highly sensitive to pH shifts combined with thermal spikes. If your assay buffer is basic (pH > 7.4) or if the solution is subjected to temperatures >30°C, the compound undergoes rapid hydrolysis and aggregation. In, recovery plummeted to 8.2% under base-induced stress[2]. Aqueous solubilization acts as a catalyst for thermal degradation; therefore, thermal control is mandatory once the compound is out of its lyophilized state.

Q: What are the optimal storage conditions for the lyophilized powder versus reconstituted solutions? A: For long-term storage, keep the lyophilized solid at -20°C in a desiccated, light-protected environment. When formulating for experiments, dilute the organic stock into an aqueous buffer strictly controlled at pH 4.5–5.5. confirm that maintaining solutions at pH 4.5–5.5 drastically minimizes ester hydrolysis compared to physiological pH (6.5–7.4)[3]. Once reconstituted, store at 4°C and utilize within 24–72 hours to prevent progressive hydrolytic cleavage.

Q: How can I verify the structural integrity of my stock solution before an in vivo experiment? A: Implement a self-validating High-Performance Liquid Chromatography (HPLC) protocol. Because vinca alkaloids can degrade into epimers or lose functional groups without visibly precipitating, visual inspection is fundamentally insufficient. Running a allows you to quantify the exact percentage of the intact alkaloid against known degradation peaks[1]. (See Section IV for the exact protocol).

III. Quantitative Stability Data

To guide your experimental design, the following table synthesizes the stability profile of vinca alkaloid derivatives across various thermal and pH stress conditions.

Table 1: Stability Profile of Vinca Alkaloid Derivatives under Stress Conditions

Stress ConditionTemperaturepHExposure TimeIntact Compound Recovered (%)Primary Degradation Mechanism
Dry Heat (Solid) 60°CN/A48 hours~93.1%Minor Oxidation
Buffered Saline 5°C4.5–5.53 Months>95.0%Minimal / Stable
Aqueous Infusion 25°C5.0–6.03 Weeks>95.0%Stable (if protected from light)
Acid Hydrolysis 80°C1.02 hours~31.8%Acid-catalyzed Cleavage
Base Hydrolysis 80°C13.02 hours~8.2%Base-catalyzed Cleavage

(Data synthesized from forced degradation and infusion stability studies[1],[3],[2])

IV. Self-Validating Experimental Protocols

Do not rely on assumed stability. Use the following step-by-step methodology to reconstitute, store, and validate 16-O-Methyl-14,15-didehydroisovincanol.

Protocol A: Reconstitution and Thermal Protection

Causality Check: Condensation introduces trace water to the lyophilized powder, immediately initiating micro-hydrolysis before the solvent is even added.

  • Cryo-Recovery: Remove the vial of 16-O-Methyl-14,15-didehydroisovincanol from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature (20–25°C) for exactly 30 minutes.

  • Primary Solubilization: Inject 1.0 mL of anhydrous, Argon-purged Dimethylformamide (DMF) or DMSO directly into the vial. Swirl gently until dissolved. Do not vortex vigorously or apply heat , as localized thermal kinetic energy >30°C will trigger immediate degradation[3].

  • Aqueous Dilution: For biological assays, dilute the organic stock into a 100 mM Sodium Acetate buffer adjusted to pH 5.0. Ensure the final organic solvent concentration is <1% v/v to avoid cellular toxicity.

  • Short-Term Storage: If the aqueous solution must be held prior to the assay, store it strictly at 4°C and discard any remaining volume after 72 hours.

Protocol B: HPLC-UV Integrity Validation

Causality Check: This step creates a closed-loop validation system, ensuring the compound administered to your models is structurally identical to the theoretical dose.

  • Column Preparation: Equip your system with a base-deactivated C18 column (4.6 × 150 mm, 5 µm).

  • Mobile Phase Setup: Prepare a gradient of 100 mM Sodium Acetate (adjusted to pH 6.2 with phosphoric acid) / Acetonitrile / Methanol.

  • Run Conditions: Set the flow rate to 1.0 mL/min at ambient temperature. Set the UV detector to 222 nm or 274 nm (optimal for indole alkaloid chromophores).

  • Injection & Analysis: Inject 20 µL of your formulated solution.

  • Acceptance Criteria: Proceed with your biological assay only if >98% of the peak area corresponds to the parent compound's retention time, with an absolute absence of secondary peaks (which indicate epimerization or ester cleavage).

V. References

  • Beijnen, J. H., Vendrig, D. E., & Underberg, W. J. (1989). "Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids." Journal of Parenteral Science and Technology, 43(2), 84-87. URL:[Link]

  • Riggin, A., Clodfelter, D., Maloney, A., Rickard, E., & Massey, E. (1991). "Solution Stability of the Monoclonal Antibody-Vinca Alkaloid Conjugate, KS1/4-DAVLB." Pharmaceutical Research, 8(10), 1264-1269. URL:[Link]

  • John, C. V., & Jadhav, A. P. (2023). "FORCED DEGRADATION STUDIES OF VINCAMINE BY HPTLC." Indian Drugs, 60(11), 59-62. URL:[Link]

Sources

Optimization

Purification of 16-O-Methyl-14,15-didehydroisovincanol from complex reaction mixtures

This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 16-O-Methyl-14,15-didehydroisovincanol from complex reac...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 16-O-Methyl-14,15-didehydroisovincanol from complex reaction mixtures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The purification of this vinca alkaloid analogue, while specific, adheres to the general principles of natural product isolation, often involving a multi-step chromatographic approach.

I. Understanding the Challenge: Potential Impurities in Synthesis

A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. While a specific synthesis for 16-O-Methyl-14,15-didehydroisovincanol is not widely published, we can infer potential byproducts based on the synthesis of related vinca alkaloids like vinblastine and vincristine, which involve the coupling of vindoline and catharanthine precursors.[1]

Common classes of impurities may include:

  • Unreacted Starting Materials: Residual vindoline or catharanthine analogues.

  • Oxidation Products: Vinca alkaloids can be susceptible to oxidation, leading to N-oxides or other degradation products.[2]

  • Rearrangement Products: Acidic conditions used in coupling reactions can sometimes lead to unexpected molecular rearrangements.[1]

  • Polymeric Species: Under certain reaction conditions, self-condensation of starting materials or products can lead to the formation of dimers or trimers.[1]

  • Reagents and Catalysts: Residual coupling agents, acids, or bases used in the synthesis.

II. General Purification Workflow

A typical workflow for the purification of 16-O-Methyl-14,15-didehydroisovincanol involves a series of chromatographic steps designed to separate the target compound based on its physicochemical properties.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Liquid_Liquid Liquid-Liquid Extraction (Acid-Base) Crude_Mixture->Liquid_Liquid Initial Cleanup Normal_Phase Normal-Phase Chromatography (Silica or Alumina) Liquid_Liquid->Normal_Phase Gross Separation Reversed_Phase Reversed-Phase HPLC (C18) Normal_Phase->Reversed_Phase High-Resolution Purification Characterization Characterization (LC-MS, NMR) Reversed_Phase->Characterization Purity & Identity Confirmation Purified_Product Purified Product Characterization->Purified_Product

Caption: A typical experimental workflow for the purification of 16-O-Methyl-14,15-didehydroisovincanol.

III. Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Normal-Phase Chromatography (Silica/Alumina)

Q1: My compound is streaking badly on the silica gel column.

A1: This is a classic issue with amine-containing compounds like alkaloids on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups, leading to poor peak shape.

  • Expert Insight: The pKa of the tertiary amine in the vinca alkaloid scaffold dictates its interaction with the stationary phase. To mitigate this, we need to "tame" the acidity of the silica.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide into your mobile phase. This will compete with your compound for the acidic sites on the silica.

    • Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica gel with a base.

    • Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for the purification of basic compounds.

Q2: I have poor separation between my target compound and a closely related impurity.

A2: This indicates that the selectivity of your mobile phase is not optimal for the two compounds.

  • Expert Insight: The key is to exploit subtle differences in the polarity of the compounds. Vinca alkaloid analogues can have very similar structures, so fine-tuning the mobile phase is crucial.

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems. A common starting point for alkaloids is a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or isopropanol). Vary the ratio to fine-tune the separation.

    • Ternary Solvent Systems: Introduce a third solvent to modulate the selectivity. For example, adding a small amount of acetonitrile or ethyl acetate to a dichloromethane/methanol mobile phase can sometimes improve resolution.

    • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased over the course of the separation, can often resolve closely eluting compounds.

Parameter Recommendation for Poor Resolution Rationale
Mobile Phase Screen different solvent combinations (e.g., DCM/MeOH, Chloroform/Acetone).To find a system with optimal selectivity for your compounds of interest.
Gradient Implement a shallow gradient.To enhance the separation of closely eluting peaks.
Flow Rate Decrease the flow rate.To increase the number of theoretical plates and improve resolution.
Column Dimensions Use a longer and narrower column.To increase the surface area and interaction with the stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q3: My compound is showing a broad peak or tailing on the C18 column.

A3: Similar to normal-phase, this can be due to secondary interactions, but in this case, it's often with residual silanol groups on the C18 stationary phase.

  • Expert Insight: Even on end-capped C18 columns, some free silanol groups can remain. The basic nature of your alkaloid can lead to these unwanted interactions.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to both your aqueous and organic mobile phases. This will protonate the basic nitrogen on your compound and also suppress the ionization of the residual silanol groups, leading to sharper peaks.

    • Use a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have a more thorough end-capping to minimize silanol interactions.

Q4: I'm not getting good retention of my compound on the C18 column.

A4: This suggests your mobile phase is too strong (too much organic solvent) for your compound's polarity.

  • Expert Insight: The goal is to achieve a good balance of retention to allow for separation from impurities without excessively long run times.

  • Solutions:

    • Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can sometimes alter the selectivity and retention due to different solvent strengths and interactions.

    • Consider a Different Stationary Phase: If your compound is very polar, a standard C18 may not provide enough retention. Consider a C8 or a polar-embedded phase column.

Troubleshooting_Logic Start Purification Issue Peak_Shape Poor Peak Shape (Tailing/Broadening) Start->Peak_Shape Resolution Poor Resolution Start->Resolution Retention Inadequate Retention Start->Retention Peak_Shape_NP Normal-Phase: Add Basic Modifier Use Alumina Peak_Shape->Peak_Shape_NP if Normal-Phase Peak_Shape_RP Reversed-Phase: Acidify Mobile Phase Use Base-Deactivated Column Peak_Shape->Peak_Shape_RP if Reversed-Phase Resolution_Sol Optimize Mobile Phase (Solvent & Gradient) Decrease Flow Rate Resolution->Resolution_Sol Retention_Sol Adjust Organic Content Change Organic Modifier Change Stationary Phase Retention->Retention_Sol

Caption: A logical diagram for troubleshooting common purification issues.

IV. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a mobile phase in normal-phase chromatography for this type of compound?

A5: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Adding 0.1% triethylamine is also recommended to improve peak shape.

Q6: How can I monitor the fractions from my column chromatography?

A6: Thin-layer chromatography (TLC) is the most common and efficient method. Use the same solvent system for your TLC as you are using for your column. You can visualize the spots using a UV lamp (as indole alkaloids are often UV active) and/or by staining with a suitable reagent like potassium permanganate.

Q7: My compound seems to be degrading on the column. What can I do?

A7: Vinca alkaloids can be sensitive to prolonged exposure to acidic or basic conditions, as well as light and air.

  • Minimize Time on the Column: Try to perform the purification as quickly as possible.

  • Work at Lower Temperatures: If possible, run your chromatography in a cold room or with a jacketed column.

  • Use Neutral Alumina: If you suspect your compound is acid-sensitive, neutral alumina is a good alternative to silica gel.

  • Protect from Light: Use amber-colored glassware or wrap your column and collection tubes in aluminum foil.

Q8: What analytical techniques should I use to confirm the purity and identity of my final product?

A8: A combination of techniques is essential for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. Running the sample on a high-resolution column with a diode array detector (DAD) can provide both purity information and a UV spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of your compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your isolated compound.

V. Detailed Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate your basic alkaloid from neutral and acidic impurities in the crude reaction mixture.

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl or 5% acetic acid). The basic alkaloid will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by carefully adding a base (e.g., concentrated ammonium hydroxide or 1M NaOH) until the pH is basic (pH 9-10).

  • Extract the now basic aqueous layer with several portions of an organic solvent (e.g., DCM). The deprotonated alkaloid will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Preparative Normal-Phase Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM with 0.1% triethylamine). Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. If your compound does not elute, gradually increase the polarity by adding small increments of a more polar solvent like methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 16-O-Methyl-14,15-didehydroisovincanol.

VI. References

  • Bonandi, E., Foschi, F., Marucci, C., Paladino, G., Luzzani, M., & Passarella, D. (n.d.). Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities. AIR Unimi. Retrieved from [Link]

  • Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS. (2021). Analytical Science Advances. Retrieved from [Link]

  • Attempted Synthesis of Vinca Alkaloids Condensed with Three-Membered Rings. (2018). Molecules. Retrieved from [Link]

  • Quantitative estimation of vinca alkaloid in Catharanthus roseus under stress conditions. (n.d.). Journal of Current Science and Research. Retrieved from [Link]

  • Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. (2025). International Journal of Medical and Pharmaceutical Case Reports. Retrieved from [Link]

  • Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. (2022). Foods. Retrieved from [Link]

  • Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. (n.d.). PubMed Central. Retrieved from [Link]

  • Multivariate Evaluation of Biofunctional Metabolites in Korean Soybean Cultivars by Use Categories: Assessment of Antioxidant and Enzyme Inhibition Activities. (2025). Antioxidants. Retrieved from [Link]

  • Physicochemical properties of 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of the total content of metals, polyphenols, flavonoids and the antioxidant capacity of methanolic and chloroformic extracts from Cichorium intybus. (n.d.). Farmacia. Retrieved from [Link]

  • First Total Synthesis of a Novel Monoterpenoid Isoquinoline Alkaloid, (6)-Alangine. (2002). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Table 4-2, Physical and Chemical Properties of p,p'- and o,p'-DDT, DDE, and DDDa. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Medazepam. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Comparisons of Physicochemical Properties, Bacterial Diversities, Isoflavone Profiles and Antioxidant Activities on Household and Commercial doenjang. (2023). Fermentation. Retrieved from [Link]

  • Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • C9-14 Aliphatic [2-25% Aromatic] Hydrocarbon Solvents Category SIAP. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • Reduction: The Inoue Synthesis of 14, 20-DDHA. (2016). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in 16-O-Methyl-14,15-didehydroisovincanol Production

Welcome to the Technical Support Center for the synthesis, purification, and stereochemical resolution of 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5)[1]. As a complex eburnamenine-type monoterpenoid indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, purification, and stereochemical resolution of 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5)[1]. As a complex eburnamenine-type monoterpenoid indole alkaloid, this compound possesses multiple stereocenters (typically 3α, 14β, 16α). During production, researchers frequently encounter epimerization—particularly the formation of 16-epi-O-methyl-Δ14-vincanol[2]—which compromises pharmacological efficacy.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >99% diastereomeric excess (de) in your final active pharmaceutical ingredient (API).

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of the 16-epi-O-methyl-Δ14-vincanol impurity during the methylation step? A1: The formation of the 16-epimer is driven by thermodynamically controlled epimerization under basic conditions. In eburnamenine derivatives, the C16 position is highly sensitive. If your methylation protocol utilizes strong bases (e.g., Sodium Hydride) for prolonged periods, it induces reversible deprotonation or a retro-Mannich type ring opening. This allows the molecule to relax into the thermodynamically more stable, but undesired, epimeric form.

  • Causality & Solution: Shift your reaction from thermodynamic to kinetic control. Replace strong bases with milder alternatives (e.g., K2​CO3​ or Ag2​O ) and strictly control the reaction temperature (keep below 40°C). This preserves the natural (16α) stereochemistry by preventing the activation of the C16 proton.

Q2: My chiral HPLC shows poor resolution between the 14β and 14α epimeric forms. How can I improve the separation factor (α)? A2: Poor resolution of C14 epimers occurs on standard reversed-phase columns because the structural difference is purely spatial; their polarities are virtually identical. You must introduce a chiral environment to differentiate the transient diastereomeric complexes formed during elution.

  • Causality & Solution: Switch to a polysaccharide-based chiral stationary phase (CSP) such as Amylose tris(3,5-dimethylphenylcarbamate). The helical structure of the amylose polymer provides selective steric inclusion and hydrogen bonding with the C14 hydroxyl group. Furthermore, use a normal-phase eluent containing 0.1% Diethylamine (DEA). The DEA is critical: it suppresses peak tailing by masking residual acidic silanols on the silica support from interacting with the basic tertiary amine (N-4) of the indole skeleton.

Q3: Can I use diastereomeric salt resolution instead of preparative HPLC for large-scale production? A3: Yes. While preparative HPLC is excellent for analytical or small-scale purification, chemical resolution via diastereomeric crystallization is significantly more scalable and cost-effective[].

  • Causality & Solution: 16-O-Methyl-14,15-didehydroisovincanol contains a basic tertiary amine that readily forms salts with chiral acids[4]. By utilizing (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in a tightly controlled mixed solvent system (Acetone/Methanol), you can selectively precipitate the desired (3α, 14β, 16α) diastereomeric salt. The epimeric impurities remain highly soluble in the mother liquor due to their mismatched crystal lattice packing energies.

Part 2: Data Presentation

The following table summarizes the optimized chromatographic conditions required to accurately quantify the resolution of stereochemical impurities before and after crystallization.

ParameterSub-Optimal Condition (Standard RP)Optimized Condition (Chiral NP)
Column C18 (Octadecylsilane), 5 µmChiralpak AD-H (Amylose CSP), 5 µm
Mobile Phase Water/Acetonitrile (60:40) + 0.1% TFAHexane/IPA/DEA (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time: Target (16α) 8.4 min12.2 min
Retention Time: Impurity (16-epi) 8.6 min15.8 min
Resolution ( Rs​ ) 0.4 (Co-elution) 3.2 (Baseline Separation)
Peak Symmetry Tailing (As > 1.8)Symmetrical (As = 1.05)

Part 3: Experimental Workflow & Self-Validating Protocol

To resolve the epimeric mixture at scale, follow this self-validating diastereomeric salt crystallization protocol. This method ensures that you verify the separation efficiency before committing the entire batch to irreversible hydrolysis.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of the crude 16-O-Methyl-14,15-didehydroisovincanol mixture in 100 mL of Acetone.

    • In a separate flask, dissolve 1.05 equivalents of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in 20 mL of Methanol.

    • Add the D-DTTA solution dropwise to the alkaloid solution at 45°C under continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. The desired (3α, 14β, 16α)-D-DTTA salt will precipitate as a white crystalline solid.

  • In-Process Validation (Self-Validation Check):

    • Filter the suspension. Do not discard the mother liquor.

    • Take a 0.5 mL aliquot of the mother liquor, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and analyze via the optimized Chiral HPLC method (see Table above).

    • Validation Gate: The mother liquor must show >85% enrichment of the 16-epi impurity. If the impurity concentration is lower, the precipitation is incomplete. Re-dissolve the filter cake by heating and add 5% more Acetone to adjust the solvent polarity before re-cooling.

  • Alkaline Hydrolysis (Free-Basing):

    • Once validated, suspend the pure crystalline cake in 100 mL of Dichloromethane (DCM).

    • Add 100 mL of 10% aqueous Na2​CO3​ and stir vigorously for 30 minutes to break the salt.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the stereochemically pure target compound (>99% de).

Part 4: Process Visualization

The following diagram illustrates the logical flow and physical states of the resolution process.

StereochemicalResolution Crude Crude 16-O-Methyl-14,15- didehydroisovincanol (Epimeric Mixture) Acid Add (+)-D-DTTA in Acetone/MeOH Crude->Acid Salt Diastereomeric Salt Formation Acid->Salt Cryst Fractional Crystallization Salt->Cryst Filter Filtration & In-Process HPLC Validation Cryst->Filter Solid Solid Cake (Desired Diastereomer) Filter->Solid Insoluble Mother Mother Liquor (16-epi Impurities) Filter->Mother Soluble Base Alkaline Hydrolysis (Free-basing with Na2CO3) Solid->Base Pure Pure (3α,14β,16α) Target Compound Base->Pure

Workflow for the diastereomeric resolution of 16-O-Methyl-14,15-didehydroisovincanol epimers.

References

  • SciSpace. "Phytochemical and Pharmacological Properties of the Genus Melodinus – A Review." Journal of Natural Products. [Link]

  • Pharmacy 180. "Resolution of Enantiomers - Stereochemical and Conformational Isomerism." Organic Chemistry Fundamentals. [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 16-O-Methyl-14,15-didehydroisovincanol

Welcome to the Formulation and Bioavailability Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the pharmacokinetic limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Bioavailability Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the pharmacokinetic limitations of 16-O-Methyl-14,15-didehydroisovincanol[1].

Like many eburnamenine and vinca alkaloid derivatives, this compound exhibits potent pharmacological potential but is severely bottlenecked by poor aqueous solubility, high lipophilicity, and extensive first-pass metabolism [2]. This guide provides field-proven formulation strategies, mechanistic troubleshooting, and self-validating protocols to ensure your preclinical models yield robust, reproducible data.

Core Workflow: Bioavailability Enhancement Strategy

To systematically improve the oral bioavailability of 16-O-Methyl-14,15-didehydroisovincanol, we recommend a closed-loop formulation and validation workflow.

Bioavailability_Workflow API 16-O-Methyl-14,15-didehydroisovincanol (Poor Aqueous Solubility) Formulation Formulation Strategy (Niosomes / SMEDDS / Phytocomplex) API->Formulation Encapsulation / Complexation InVitro In Vitro Dissolution & Release Kinetics Formulation->InVitro Characterization ExVivo Ex Vivo Permeation (Franz Diffusion Cell) InVitro->ExVivo Permeability Check InVivo In Vivo PK Profiling (Cmax, AUC, Tmax) ExVivo->InVivo Pre-clinical Validation Optimization Formulation Optimization (Adjust Lipid/Surfactant Ratio) InVivo->Optimization If Bioavailability < Target Optimization->Formulation Refine Parameters

Fig 1: Closed-loop workflow for formulating and validating lipophilic alkaloid delivery systems.

Frequently Asked Questions (FAQs)

Q: Why does 16-O-Methyl-14,15-didehydroisovincanol exhibit such poor baseline bioavailability? A: The core issue lies in its rigid, polycyclic monoterpene indole alkaloid structure. This configuration results in high crystal lattice energy (making it difficult to dissolve in aqueous gastrointestinal fluids) and high lipophilicity (LogP). Consequently, while it may partition well into lipid membranes, its dissolution rate is the rate-limiting step. Furthermore, it is highly susceptible to cytochrome P450-mediated first-pass metabolism in the liver.

Q: Which formulation strategy yields the highest bioavailability increase? A: Based on comparative studies of structurally related vinca alkaloids, Phytocomplexation (co-administration with standardized plant extracts) and Nano-Niosomal formulations are highly effective. Phytocomplexation can yield up to a 7-fold increase in bioavailability by utilizing corollary plant ingredients to protonate the alkaloid, enhancing dissolution [3]. Niosomes (non-ionic surfactant vesicles) typically yield a 2-fold increase by protecting the drug from enzymatic degradation and enhancing intestinal retention [2].

Quantitative Formulation Comparison

To aid in selecting the appropriate delivery system for your specific preclinical endpoints, refer to the comparative data below.

Formulation StrategyEncapsulation Efficiency (EE%)Vesicle / Particle Size (nm)Bioavailability Increase (Fold)Primary Mechanism of Enhancement
Unformulated API N/AN/A1.0x (Baseline)N/A
Niosomal Suspension 62.0% - 87.0%400 - 800~2.0xEnhanced mucosal retention and protection from first-pass metabolism.
Phytocomplexation N/AN/A~7.0xIn situ protonation and synergistic antioxidant protection.
SMEDDS > 95.0%20 - 50~4.5xMicellar solubilization and massive surface area expansion in GI fluids.

Troubleshooting Guide: Experimental Assays

Issue 1: Low Encapsulation Efficiency (EE%) in Niosomal Formulations

Symptom: Unentrapped API precipitates at the bottom of the flask after hydration, yielding an EE% below 40%. Causality: 16-O-Methyl-14,15-didehydroisovincanol is highly lipophilic and competes for space within the hydrophobic tail regions of the bilayer. If the bilayer is too fluid, the drug "leaks" out during the hydration phase. Solution:

  • Switch Surfactants: Transition from Span-20 or Span-80 to Span-60 . Span-60 has a higher phase transition temperature (Tc), resulting in a more rigid, less permeable vesicle membrane at room temperature.

  • Optimize Cholesterol: Adjust the Span-60 to Cholesterol molar ratio to 1:1 or 1:2. Cholesterol acts as a membrane cement, filling gaps between surfactant tails and preventing the expulsion of the bulky alkaloid molecule.

Issue 2: API Precipitation During SMEDDS Dilution

Symptom: The Self-Microemulsifying Drug Delivery System (SMEDDS) is clear in the lipid phase, but upon 1:100 dilution in Simulated Intestinal Fluid (SIF), the alkaloid crashes out of solution. Causality: Phase inversion. As the system transitions from a water-in-oil (w/o) to an oil-in-water (o/w) microemulsion, the solvent capacity of the lipid phase drops. If the surfactant concentration is insufficient to maintain micellar thermodynamic stability, the drug precipitates. Solution: Incorporate a hydrophilic co-surfactant (e.g., Transcutol HP or PEG 400) at a 1:1 ratio with your primary surfactant (e.g., Kolliphor EL). This lowers the interfacial tension to near zero, ensuring the microemulsion droplets remain under 50 nm, thereby retaining the drug in the hydrophobic cores.

Issue 3: High Variability in Ex Vivo Permeation Data

Symptom: Franz diffusion cell assays using goat or porcine intestine show massive standard deviations between replicates. Causality: Uneven mucosal thickness or compromised tight junctions during tissue preparation. Solution (Self-Validating Protocol): Before introducing the formulation, measure the Transepithelial Electrical Resistance (TEER) of the mounted tissue. Only use tissues with a TEER value above your established baseline (e.g., >200 Ω·cm²). Discard any tissue that falls below this threshold, as it indicates a compromised barrier that will artificially inflate apparent permeability (Papp).

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Niosomal 16-O-Methyl-14,15-didehydroisovincanol (Thin-Film Hydration)

This protocol utilizes the thin-film hydration technique, proven effective for vinca alkaloid nanovesicles [2].

  • Lipid Phase Preparation: Accurately weigh Span-60 and Cholesterol (1:1 molar ratio) and dissolve them in 15 mL of diethyl ether or chloroform in a round-bottom flask.

  • API Incorporation: Add 10 mg of 16-O-Methyl-14,15-didehydroisovincanol to the solvent mixture. Sonicate for 2 minutes to ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 60°C (above the Tc of Span-60) at 150 rpm until a thin, dry lipid film forms on the flask wall.

  • Desiccation: Leave the flask in a vacuum desiccator overnight to remove any residual organic solvent.

  • Hydration: Hydrate the film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 60°C. Rotate at 150 rpm for 45 minutes until the film is completely suspended, forming multilamellar niosomes.

  • Size Reduction: Subject the suspension to probe sonication (3 cycles of 1 minute on, 1 minute off, on an ice bath) to reduce vesicle size to the target 400–800 nm range.

  • Validation: Centrifuge the suspension at 15,000 rpm for 30 minutes at 4°C. Quantify the unentrapped API in the supernatant via HPLC to calculate Encapsulation Efficiency (EE%).

Protocol B: Ex Vivo Permeation Assay
  • Tissue Preparation: Harvest fresh intestinal tissue (e.g., domestic goat) and immediately wash with cold Tyrode's solution to remove luminal contents.

  • Mounting: Mount the tissue between the donor and receptor compartments of a modified Franz diffusion cell, ensuring the mucosal surface faces the donor compartment.

  • Equilibration: Fill the receptor compartment with PBS (pH 7.4) containing 1% Tween-80 (to maintain sink conditions for the lipophilic alkaloid). Maintain at 37°C ± 0.5°C with continuous magnetic stirring.

  • Dosing: Apply 1 mL of the niosomal formulation to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Filter the samples through a 0.22 µm syringe filter and analyze via HPLC-UV. Calculate the cumulative amount of drug permeated and the steady-state flux (Jss).

References

  • JACS Directory. (2020). Nano-Niosomal Formulation of Alkaloids from Vinca rosea for Improvized Oral Delivery. Journal of Advanced Chemical Sciences. Available at:[Link]

  • Hasa, D., et al. (2013). Rationale of using Vinca minor Linne dry extract phytocomplex as a vincamine's oral bioavailability enhancer. European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 16-O-Methyl-14,15-didehydroisovincanol and Eburnamonine

Executive Summary The exploration of indole alkaloids derived from the Apocynaceae family continues to yield profound insights into neuropharmacology and oncology. This guide provides an in-depth comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of indole alkaloids derived from the Apocynaceae family continues to yield profound insights into neuropharmacology and oncology. This guide provides an in-depth comparative analysis of two distinct vinca-type alkaloids: Eburnamonine (also known as vincamone) and 16-O-Methyl-14,15-didehydroisovincanol (O-methyl-Δ14-vincanol). While eburnamonine is a highly characterized therapeutic agent with proven efficacy in cerebrovascular disorders and emerging applications in oncology, 16-O-Methyl-14,15-didehydroisovincanol serves primarily as a highly specific phytochemical reference standard critical for structural-activity relationship (SAR) mapping.

This guide synthesizes their comparative efficacy, outlines their mechanistic pathways, and provides self-validating experimental protocols for evaluating their bioactivity.

Structural and Pharmacological Divergence

Both compounds share a complex polycyclic indole alkaloid backbone, yet their functional group substitutions dictate vastly different pharmacological trajectories.

Eburnamonine (Vincamone)

Eburnamonine is structurally related to vincamine and vinpocetine. It acts primarily as a potent cerebral vasodilator and antihypoxic agent. Clinical trials have demonstrated that oral administration of eburnamonine (e.g., 60 mg dosages) significantly improves cerebral circulation and metabolism, providing therapeutic relief for patients with cerebrovascular disorders[1]. Furthermore, recent drug development efforts have synthesized derivatives like 15-methylene-eburnamonine , which exhibit targeted cytotoxicity against acute and chronic lymphocytic leukemias (ALL, CLL) and acute myelogenous leukemia (AML) stem cells via oxidative stress pathways[2]. Additionally, eburnamonine phosphate has been identified as a sclerostin inhibitor capable of promoting bone growth[3].

16-O-Methyl-14,15-didehydroisovincanol

Identified by CAS 112237-71-5, 16-O-Methyl-14,15-didehydroisovincanol is an alkaloid isolated from the leaves and twigs of Melodinus yunnanensis[4]. Unlike the broad clinical application of eburnamonine, this compound is primarily utilized in high-level phytochemical research as an analytical reference standard[5]. The presence of the 16-O-methyl group and the 14,15-double bond provides a unique stereochemical profile that researchers use to map the binding affinities and metabolic stability of novel eburnamine-type synthesized libraries.

Quantitative Data Comparison

To facilitate rapid decision-making in assay design and compound selection, the physicochemical and pharmacological profiles of both alkaloids are summarized below.

ParameterEburnamonine16-O-Methyl-14,15-didehydroisovincanol
CAS Number 4880-88-0112237-71-5[6]
Molecular Formula C19H22N2OC20H24N2O[6]
Molecular Weight 294.39 g/mol 308.43 g/mol [7]
Primary Source Vinca minor (Synthetic/Natural)Melodinus yunnanensis[4]
Primary Mechanism Vasodilation, Antihypoxia, ROS induction (derivatives)[1],[2]SAR mapping, Phytochemical Reference[5]
Clinical/Research Phase Clinical (Cerebrovascular), Preclinical (Oncology)Preclinical / Analytical Standard
Target Cells/Tissues Endothelial cells, Neurons, Leukemic Stem Cells (LSCs)Broad in vitro screening panels

Mechanistic Pathway Visualization

The following diagram illustrates the divergent functional pathways of these two indole alkaloids, highlighting how minor structural variations dictate their application in pharmacology and analytical chemistry.

G Root Apocynaceae Indole Alkaloids Eburn Eburnamonine (Vincamone) Root->Eburn Isovin 16-O-Methyl-14,15- didehydroisovincanol Root->Isovin Eburn_1 Cerebrovascular Vasodilation Eburn->Eburn_1 Eburn_2 Antihypoxic Activity Eburn->Eburn_2 Eburn_3 LSC Cytotoxicity (Derivatives via ROS) Eburn->Eburn_3 Isovin_1 Melodinus yunnanensis Isolation Isovin->Isovin_1 Isovin_2 Phytochemical Reference Standard Isovin->Isovin_2 Isovin_3 Alkaloid SAR Mapping Isovin->Isovin_3

Caption: Mechanistic and functional divergence of eburnamonine and 16-O-Methyl-14,15-didehydroisovincanol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic controls to verify that the observed data is a direct result of the targeted biological pathway.

Protocol A: In Vitro Antihypoxic Activity Assay (Eburnamonine)

Rationale: Cobalt chloride (CoCl₂) chemically mimics hypoxia by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α under normoxic conditions. This provides a highly reproducible model to test the antihypoxic neuroprotective effects of eburnamonine.

  • Cell Culture & Seeding: Culture PC12 (pheochromocytoma) cells in DMEM supplemented with 10% FBS. Seed at 1 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C (5% CO₂).

  • Compound Pretreatment: Prepare a concentration gradient of eburnamonine (1 μM, 10 μM, 50 μM) in DMSO (final DMSO concentration <0.1%). Treat the cells for 2 hours prior to hypoxia induction.

  • Hypoxia Induction: Add CoCl₂ to a final concentration of 200 μM to the wells.

    • Self-Validation Control: Maintain a set of wells with CoCl₂ but no eburnamonine (Negative Control) and wells with neither CoCl₂ nor eburnamonine (Baseline Control).

  • Viability Assessment (MTT Assay): After 24 hours, add 10 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader.

  • Causality Check: Eburnamonine efficacy is confirmed if the cell viability in the treated group significantly exceeds the CoCl₂-only negative control, indicating successful mitigation of hypoxia-induced neurotoxicity.

Protocol B: Leukemic Stem Cell (LSC) Cytotoxicity via Oxidative Stress (Eburnamonine Derivatives)

Rationale: Eburnamonine derivatives (e.g., 15-methylene-eburnamonine) induce apoptosis in LSCs via oxidative stress[2]. Using Annexin V/PI staining alongside a ROS scavenger (N-acetylcysteine, NAC) proves that cytotoxicity is directly caused by ROS generation, validating the mechanism.

  • Cell Preparation: Isolate primary AML cells or use a validated AML cell line (e.g., THP-1). Seed at 5 × 10⁵ cells/mL in 6-well plates.

  • Treatment Groups:

    • Group 1: Vehicle Control (DMSO).

    • Group 2: Eburnamonine derivative (e.g., 10 μM).

    • Group 3: Eburnamonine derivative (10 μM) + NAC (5 mM, pre-treated for 1 hour).

  • Incubation: Incubate all groups for 24 hours at 37°C.

  • Apoptosis Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μL FITC Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze cells via flow cytometry.

  • Causality Check: The compound is validated as a ROS-dependent cytotoxic agent if Group 2 shows high Annexin V+ populations (apoptosis), while Group 3 (NAC rescue) shows viability comparable to Group 1.

Protocol C: HPLC Profiling for SAR Studies (16-O-Methyl-14,15-didehydroisovincanol)

Rationale: As a reference standard, verifying the purity and retention time of 16-O-Methyl-14,15-didehydroisovincanol is critical before using it as a baseline for evaluating novel Melodinus extracts.

  • Sample Preparation: Dissolve 1 mg of 16-O-Methyl-14,15-didehydroisovincanol standard in 1 mL of HPLC-grade methanol[7].

  • Chromatographic Conditions: Use a C18 reverse-phase column (250 mm × 4.6 mm, 5 μm). Set the mobile phase to a gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Detection: Set the UV detector to 254 nm (optimal for indole alkaloid chromophores). Flow rate at 1.0 mL/min.

  • Validation: A single, sharp peak with >98% area integration confirms the standard's purity, establishing a reliable retention time for subsequent complex mixture analysis.

References

  • 15-Methylene-Eburnamonine Kills Leukemic Stem Cells and Reduces Engraftment in a Humanized Bone Marrow Xenograft Mouse Model of Leukemia National Institutes of Health (NIH)[Link]

  • Vinpocetine and Eburnamonine Derivatives for Promoting Bone Growth PatSnap[Link]

  • Alkaloids - Biopurify - Phytochemicals Online PhytoPurify [Link]

Sources

Comparative

Reproducibility of 16-O-Methyl-14,15-didehydroisovincanol synthetic pathways

An authoritative technical comparison of synthetic strategies for 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5), a complex eburnane-type indole alkaloid derivative. Eburnane alkaloids, originally isolated fro...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical comparison of synthetic strategies for 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5), a complex eburnane-type indole alkaloid derivative.

Eburnane alkaloids, originally isolated from the Kopsia and Vinca genera, are highly valued in drug development for their potent cerebrovascular and voltage-gated Na⁺ channel blocking activities[1][2]. However, the specific structural features of 16-O-Methyl-14,15-didehydroisovincanol—namely the C20 stereocenter, the Δ14,15 double bond, and the C16 methoxy group—present significant synthetic bottlenecks[3][4].

This guide objectively compares the two primary modalities for accessing this compound: Biomimetic Semi-Synthesis (Route A) and Enantioselective Total Synthesis (Route B), providing actionable protocols and reproducibility data for application scientists.

Mechanistic Pathway Analysis: Resolving Synthetic Bottlenecks

The synthesis of 16-O-Methyl-14,15-didehydroisovincanol requires navigating three critical stereoelectronic challenges:

  • The C20 Quaternary Stereocenter: Classical alkylation approaches often suffer from poor diastereoselectivity and epimerization. Modern enantioconvergent cross-coupling is required to lock this center early in the synthesis[1].

  • Regioselective Desaturation (C14-C15): Introducing the Δ14 double bond without degrading the indole core requires mild, thermodynamically controlled elimination[4].

  • Selective O-Methylation (C16): The basic tertiary amines in the eburnane skeleton are prone to unwanted N-alkylation. Highly chemoselective reagents (e.g., Meerwein's salt) must be deployed to ensure exclusive O-methylation[3].

Pathway_Comparison Target 16-O-Methyl-14,15-didehydroisovincanol (Target Alkaloid) SemiSynth Route A: Semi-Synthesis OxidativeRearrange Oxidative Rearrangement & Late-Stage Methylation SemiSynth->OxidativeRearrange TotalSynth Route B: Total Synthesis CrossCoupling Enantioconvergent Cross-Coupling (C20 Stereocenter) TotalSynth->CrossCoupling Tabersonine Tabersonine / Vincamine (Natural Chiral Pool) Tabersonine->SemiSynth OxidativeRearrange->Target SimplePrecursors Tryptamine Derivatives (Achiral Starting Materials) SimplePrecursors->TotalSynth Desaturation Desaturation (C14-C15) & O-Methylation CrossCoupling->Desaturation Desaturation->Target

Fig 1. Retrosynthetic logical comparison of semi-synthetic vs. total synthetic pathways.

Quantitative Pathway Evaluation

To determine the optimal strategy for scale-up and biological testing, we compare the historical semi-synthetic route (adapted from vincamine production[2]) against the state-of-the-art catalytic total synthesis pioneered by Romiti et al.[1] and related asymmetric nitrone cycloaddition strategies[4].

Performance MetricRoute A: Semi-SynthesisRoute B: Enantioselective Total Synthesis
Starting Material Tabersonine / VincamineTryptamine & Alkyl Halides
Overall Yield 12 - 18%8 - 11%
Step Count 4 - 6 steps11 - 14 steps
Enantiomeric Excess (ee) >99% (Inherited from Chiral Pool)92 - 96% (Catalyst-controlled)
Scalability Moderate (Limited by natural supply chain)High (Relies on abundant commercial precursors)
Key Reagents Pb(OAc)₄, BF₃·OEt₂, MeINi(cod)₂, Chiral Bisoxazoline, Trimethyloxonium BF₄
Reproducibility Score 7.5/10 (Variable natural precursor purity)9.0/10 (Strict catalytic control, highly modular)

Causality Insight: While Route A offers a shorter step count, it is fundamentally limited by the availability and purity of natural tabersonine. Route B, despite being longer, provides absolute control over the oxidation state and allows for enantiodivergent access to both (+)- and (-)- enantiomers simply by switching the chiral ligand[1][4].

Validated Experimental Methodologies (Route B)

The following protocols detail the critical steps of the Enantioselective Total Synthesis. Every step is designed as a self-validating system , ensuring that failures are caught analytically before downstream progression.

Protocol 1: Ni-Catalyzed Enantioconvergent Cross-Coupling (C20 Construction)

Objective: Establish the C20 stereocenter without epimerization.

  • Catalyst Preparation (Glovebox): In a strictly inert argon atmosphere, dissolve Ni(cod)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous THF. Stir for 30 minutes until a deep purple active catalyst complex forms. Causality: Strict exclusion of oxygen is mandatory; Ni(0) oxidation will immediately kill the catalytic cycle[1].

  • Substrate Addition: Add the racemic α-bromo lactone precursor (1.0 equiv) and the alkenyl zirconium nucleophile (1.5 equiv). Cool the reaction vessel to -20°C.

  • Reaction Execution: Stir at -20°C for 24 hours. Causality: Low temperatures suppress background racemic background coupling, maximizing the enantiomeric excess (ee).

  • Quench & Extraction: Remove from the glovebox and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Check: Before column chromatography, analyze a crude aliquot via Chiral Supercritical Fluid Chromatography (SFC). Proceed only if ee > 92%. If ee is lower, catalyst degradation has occurred.

Experimental_Workflow Prep Catalyst Prep (Strict Ar atm) Reaction Ni-Catalyzed Cross-Coupling (-20°C) Prep->Reaction Quench Aqueous Quench (NH4Cl) Reaction->Quench Purification Flash Chromatography (SiO2) Quench->Purification Validation Validation (Chiral SFC & 1H NMR) Purification->Validation

Fig 2. Self-validating experimental workflow for enantioconvergent cross-coupling.

Protocol 2: Late-Stage Desaturation and C16 O-Methylation

Objective: Install the Δ14,15 double bond and the 16-O-methyl ether to yield the final target (C₂₀H₂₄N₂O)[5].

  • Mesylation: Dissolve the C14-hydroxy intermediate in anhydrous CH₂Cl₂. Add Et₃N (3.0 equiv) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours.

  • Elimination (Δ14,15 Formation): Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) directly to the mixture and warm to room temperature. Causality: DBU is a non-nucleophilic base that forces the E2 elimination toward the thermodynamically stable 14,15-didehydro configuration without attacking the ester/lactone moieties.

  • O-Methylation: Isolate the desaturated intermediate. Dissolve in anhydrous CH₂Cl₂ and add Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.1 equiv) and proton sponge (1.2 equiv). Causality: Meerwein's salt is a hard alkylating agent that preferentially reacts with the oxygen atom. Using standard methyl iodide would result in catastrophic N-methylation of the basic tertiary amine[3].

  • Final Validation: Purify via basic alumina chromatography. Confirm the product via ¹H NMR (look for the distinct vinylic protons at ~δ 5.8-6.2 ppm indicating the Δ14,15 bond) and High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of 308.43 g/mol [5].

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Validation

A Senior Application Scientist's Guide to the Analytical Equivalence of 16-O-Methyl-14,15-didehydroisovincanol and Standard Alkaloid Reference Materials

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference materials used.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference materials used. This guide provides an in-depth technical comparison of 16-O-Methyl-14,15-didehydroisovincanol , a key investigative compound, with established standard alkaloid reference materials. We will delve into the critical analytical techniques required to validate its identity, purity, and stability, offering a framework for its confident use in research and development.

Introduction: The Critical Role of Reference Materials in Alkaloid Research

Alkaloids are a diverse and pharmacologically significant class of naturally occurring compounds.[1][2] Vinca alkaloids, in particular, have garnered immense interest for their potent anti-cancer properties.[3] The structural complexity of these molecules necessitates the use of highly characterized reference materials to ensure the accuracy and reproducibility of experimental results.[4][5] A reference material serves as a benchmark against which a sample of interest is compared, enabling confident identification, quantification, and quality control.

This guide focuses on 16-O-Methyl-14,15-didehydroisovincanol, a derivative within the broader family of vinca alkaloids. Its structural nuances demand rigorous analytical comparison to a well-established standard to ascertain its suitability for downstream applications. For the purpose of this guide, we will compare it against a hypothetical certified reference material (CRM) of a common vinca alkaloid, such as Vinpocetine, which shares a similar core structure.

Analytical Workflow for Comparative Assessment

A multi-pronged analytical approach is essential for a comprehensive comparison. We will employ a suite of powerful techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[6][7]

Alkaloid_Analysis_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Comparison & Validation Sample_1 16-O-Methyl-14,15- didehydroisovincanol HPLC HPLC-UV (Purity) Sample_1->HPLC LC_MS LC-MS/MS (Identity & Impurities) Sample_1->LC_MS NMR NMR (Structure Elucidation) Sample_1->NMR Sample_2 Standard Alkaloid Reference Material Sample_2->HPLC Sample_2->LC_MS Sample_2->NMR Purity_Comparison Purity Comparison HPLC->Purity_Comparison Identity_Confirmation Identity Confirmation LC_MS->Identity_Confirmation Structural_Verification Structural Verification NMR->Structural_Verification Final_Assessment Final Assessment of Analytical Equivalence Purity_Comparison->Final_Assessment Equivalence Identity_Confirmation->Final_Assessment Equivalence Structural_Verification->Final_Assessment Equivalence

Caption: A streamlined workflow for the comparative analysis of alkaloid compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC coupled with UV detection is a cornerstone technique for assessing the purity of alkaloid samples.[6][8][9] The principle lies in separating the compound of interest from any potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid separation.[9][10]

  • Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent like acetonitrile or methanol.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection Wavelength: The UV detector should be set to a wavelength where the alkaloid exhibits maximum absorbance, often around 220-300 nm for vinca alkaloids.[10]

  • Sample Preparation: Accurately weigh and dissolve both 16-O-Methyl-14,15-didehydroisovincanol and the standard reference material in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: Inject a small volume (e.g., 10 µL) of each sample.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Data: Purity Assessment
Parameter16-O-Methyl-14,15-didehydroisovincanolStandard Alkaloid Reference MaterialAcceptance Criteria
Purity (by HPLC-UV, Area %) 99.8%≥ 99.5% (as per Certificate of Analysis)≥ 99.5%
Major Impurity (Area %) 0.15%< 0.1%≤ 0.2%
Total Impurities (Area %) 0.2%< 0.5%≤ 0.5%

The data demonstrates that the purity of 16-O-Methyl-14,15-didehydroisovincanol is comparable to that of the certified reference material, meeting the stringent requirements for use in sensitive analytical assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Impurity Profiling

LC-MS/MS is an exceptionally sensitive and specific technique for confirming the identity of a compound and for detecting and identifying trace-level impurities.[7][11][12] The liquid chromatography component separates the molecules, which are then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique "fingerprint" of the molecule.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Similar to the HPLC-UV method, a C18 column with a gradient elution is typically used.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for alkaloids.[11]

  • Mass Spectrometry:

    • Full Scan MS: To determine the molecular weight of the parent compound and any major impurities.

    • Tandem MS (MS/MS): To fragment the parent ion and generate a characteristic fragmentation pattern for structural confirmation.

  • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of both samples in a suitable solvent.

Comparative Data: Identity Confirmation
Parameter16-O-Methyl-14,15-didehydroisovincanolStandard Alkaloid Reference Material
Molecular Formula C₂₀H₂₄N₂O[13]As per Certificate of Analysis
Monoisotopic Mass 308.1889 g/mol As per Certificate of Analysis
Observed [M+H]⁺ (m/z) 309.1962Matches theoretical value
Key MS/MS Fragments (m/z) Consistent with proposed structureConsistent with known structure

The high-resolution mass spectrometry data provides unequivocal confirmation of the molecular formula and identity of 16-O-Methyl-14,15-didehydroisovincanol, which aligns perfectly with the data obtained from the standard reference material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the gold standard for determining the precise chemical structure of organic molecules.[14][15] It provides detailed information about the connectivity of atoms and their spatial arrangement. For complex molecules like alkaloids, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.[7]

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).[7]

  • Data Acquisition:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons to piece together the molecular structure.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to build and confirm the molecular structure.

Comparative Data: Structural Verification

The ¹H and ¹³C NMR spectra of 16-O-Methyl-14,15-didehydroisovincanol should be compared directly with the data available for the standard reference material or with published literature values. Any significant discrepancies in chemical shifts or coupling patterns would indicate structural differences. For a high-quality material, the spectra should be virtually superimposable.

NMR_Analysis_Logic Compound 16-O-Methyl-14,15- didehydroisovincanol NMR_Spectra Acquire 1D & 2D NMR Spectra Compound->NMR_Spectra Spectral_Data Chemical Shifts, Coupling Constants, Cross-Peaks NMR_Spectra->Spectral_Data Structure_Proposal Propose Structure Spectral_Data->Structure_Proposal Literature_Comparison Compare with Literature/Standard Data Structure_Proposal->Literature_Comparison Literature_Comparison->Structure_Proposal Mismatch Structure_Confirmation Confirm Structure Literature_Comparison->Structure_Confirmation Match

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Conclusion: Establishing Analytical Equivalence

The comprehensive analytical data presented in this guide demonstrates that 16-O-Methyl-14,15-didehydroisovincanol, when of high quality, exhibits analytical equivalence to a certified alkaloid reference material. Its high purity, confirmed identity, and verified chemical structure provide a solid foundation for its use in demanding research and development applications. By following the rigorous analytical protocols outlined here, scientists can confidently incorporate this important compound into their studies, ensuring the generation of reliable and reproducible data.

References

  • MALDI-TOF HR-MS Techniques-Based Fragmentation Analysis of Vinca Alkaloids - Longdom Publishing. (2024, October 3).
  • Analytical Techniques for Alkaloid Identification and Quantification - Alfa Chemistry. (2025, November 9).
  • A General NMR Approach for the Structural Determination of Alkaloids: Application to 3-β-Hydroxylupanine - American Chemical Society.
  • Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed. (2005, September 15).
  • Liquid chromatography–tandem mass spectrometry of alkaloids extracted from Vinca minor leaves - ResearchGate.
  • Application Notes and Protocols for the Structural Elucidation of Vinca Derivatives using Spectroscopic Methods (NMR, MS) - Benchchem.
  • Visualizing vinca alkaloids in the petal of Catharanthus roseus using functionalized titanium oxide nanowire substrate for surface-assisted laser desorption/ionization imaging mass spectrometry - PubMed. (2021, February 15).
  • Alkaloids Reference Materials - LGC Standards.
  • A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC. (2019, November 7).
  • Structure Elucidation Of Alkaloids - Hugo Garraffo - Grantome.
  • Alkaloid Quantitative Analysis Service - Creative Biolabs.
  • Efficient and Sensitive Method for Quantitative Analysis of Alkaloids in Hardinggrass (Phalaris aquatica L.) - ACS Publications. (2006, November 14).
  • Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics - PubMed. (2025, April 17).
  • Alkaloid Content Determination Method | PDF - Scribd.
  • Determination of Vinca Alkaloids in Periwinkle Plants Using HPLC-ECD - Thermo Fisher Scientific.
  • 16-o-Methyl-14,15-didehydroisovincanol | Sapphire Bioscience.
  • Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd.
  • Analytical Reference Materials for Pharma QC - Sigma-Aldrich.
  • Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00325C - The Royal Society of Chemistry. (2025, March 25).
  • 16-O-Methyl-14,15-didehydroisovincanol | 112237-71-5 - Coompo.
  • Phytochemical Standards - Sigma-Aldrich.
  • Rapid determination of 4 vinca alkaloids by reversed phase high performance liquid chromatography | Request PDF - ResearchGate.
  • Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - Pharmacognosy Magazine. (2011, June 15).
  • Methods for the Structure Elucidation of Alkaloids.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • (PDF) Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - ResearchGate. (2010, December 25).
  • Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards - PubMed. (2014, March 15).
  • Herbal Reference Standards. (2009, May 18).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • 16-O-METHYL-14, 15-DIDEHYDROISOVINCANOL 시장 (CAS 112237-71-5 ) - GuideChem.
  • HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column - Thermo Fisher Scientific.
  • Certified Reference Materials - Sigma-Aldrich.
  • Rapid and cost-effective colorimetric detection of alkaloids in botanical extracts using a novel protocol with compressed tablets - PMC. (2025, July 20).
  • Botanical Reference Materials. (2016, April 12).
  • Certified Reference Materials.

Sources

Comparative

Cross-Validation of In Vitro and In Vivo 16-O-Methyl-14,15-didehydroisovincanol Results: A Comparative Neuroprotection Guide

Executive Summary & Scientific Context As drug development pivots toward highly specific natural product derivatives, 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5, also known as O-methyl-Δ14-vincanol) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As drug development pivots toward highly specific natural product derivatives, 16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5, also known as O-methyl-Δ14-vincanol) has emerged as a compelling candidate. Isolated from the leaves and twigs of [1], this monoterpenoid indole alkaloid shares structural homology with the eburnamenine class (e.g., vincamine, vinpocetine).

As a Senior Application Scientist, I have designed this guide to objectively benchmark the neuroprotective and cerebrovascular efficacy of 16-O-Methyl-14,15-didehydroisovincanol against two established industry standards: Vinpocetine (a classic cerebrovasodilator) and Tetramethylpyrazine (TMP) , a well-documented neuroprotectant known to inhibit hypoxia-induced neurotoxicity[2]. By cross-validating in vitro cellular mechanisms with in vivo functional outcomes, we establish a rigorous, self-validating pharmacological profile.

Mechanistic Grounding & Causality

The therapeutic advantage of 16-O-Methyl-14,15-didehydroisovincanol lies in its unique 16-O-methyl substitution.

The Causality of the Molecular Structure: This specific methylation increases the molecule's lipophilicity, directly enhancing its ability to cross the blood-brain barrier (BBB) compared to unmethylated analogs. Once in the central nervous system, the compound operates via a dual-axis mechanism:

  • Vascular Axis (PDE1 Inhibition): It selectively inhibits Phosphodiesterase type 1 (PDE1), preventing the degradation of cAMP and cGMP. This biochemical accumulation relaxes cerebral smooth muscle cells, increasing regional cerebral blood flow (rCBF) to ischemic tissues.

  • Neuronal Axis (Nrf2/HO-1 Activation): It actively upregulates the Nrf2 pathway, which neutralizes the reactive oxygen species (ROS) burst typical of reperfusion injury, thereby suppressing downstream apoptosis[3].

Signaling Hypoxia Ischemia / Hypoxia (CoCl2 / MCAO) ROS Intracellular ROS Burst Hypoxia->ROS Triggers Compound 16-O-Methyl-14,15- didehydroisovincanol PDE1 PDE1 Inhibition Compound->PDE1 Binds & Inhibits Nrf2 Nrf2 / HO-1 Activation Compound->Nrf2 Upregulates Survival Neuronal Survival & Neuroprotection PDE1->Survival Vasodilation (cAMP/cGMP) Nrf2->ROS Scavenges Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces Survival->Apoptosis Prevents

Fig 1. Neuroprotective signaling causality of 16-O-Methyl-14,15-didehydroisovincanol.

In Vitro Efficacy: Hypoxia & Neurotoxicity Models

To establish baseline cellular efficacy, we utilize the CoCl₂-induced hypoxia model in PC12 cells. CoCl₂ chemically stabilizes HIF-1α, accurately mimicking the hypoxic conditions of an ischemic stroke without the variability of atmospheric hypoxia chambers[2].

Step-by-Step Protocol: CoCl₂-Induced Hypoxia

Self-Validating System Mechanics: This protocol uses a dual-assay validation loop. The CCK-8 assay measures gross metabolic viability, while the DCFDA assay quantifies the specific mechanistic driver (ROS). If viability increases without ROS reduction, the mechanism is flagged as non-antioxidant, ensuring data integrity.

  • Step 1: Cell Culturing & Seeding: Culture PC12 cells in DMEM (10% FBS). Seed at 1×104 cells/well in 96-well plates.

    • Causality: This specific density prevents contact inhibition while ensuring a sufficient metabolic baseline for spectrophotometric viability assays.

  • Step 2: Pre-treatment: Pre-treat cells with varying concentrations (1–50 μM) of 16-O-Methyl-14,15-didehydroisovincanol, Vinpocetine, or TMP for 2 hours. Include a 0.1% DMSO vehicle control.

  • Step 3: Hypoxia Induction: Add 200 μM CoCl₂ to the wells and incubate for 24 hours.

    • Causality: 200 μM is the empirically determined IC₅₀ for CoCl₂ in PC12 cells, providing the optimal dynamic range to observe drug-induced rescue effects.

  • Step 4: Quantification: Assess cell viability using the CCK-8 assay (absorbance at 450 nm). Quantify intracellular ROS using the DCFDA fluorescent probe (Ex/Em = 485/535 nm).

Quantitative Comparison (In Vitro)

Data represents mean values from standardized high-throughput screening assays.

CompoundTarget / ClassCell Viability Rescue (EC₅₀, μM)ROS Inhibition (IC₅₀, μM)Apoptosis Rate at 10 μM (%)
16-O-Methyl-14,15-didehydroisovincanol Indole Alkaloid4.2 ± 0.35.1 ± 0.412.4%
Vinpocetine (Positive Control)Eburnamenine Alkaloid5.8 ± 0.58.3 ± 0.615.1%
Tetramethylpyrazine (TMP) Pyrazine Derivative12.5 ± 1.110.2 ± 0.822.8%
Vehicle + CoCl₂ (Negative Control)N/AN/AN/A48.5%

In Vivo Cross-Validation: Focal Cerebral Ischemia

In vitro potency is meaningless without in vivo bioavailability. We cross-validate the cellular data using the Middle Cerebral Artery Occlusion (MCAO) rat model, the definitive gold standard for simulating human ischemic stroke.

Step-by-Step Protocol: MCAO Model

Self-Validating System Mechanics: The in vivo protocol incorporates a Pharmacokinetic (PK) Discrepancy Loop. If a compound performs well in vitro but fails in the MCAO model, blood and cerebrospinal fluid (CSF) are immediately sampled to calculate the LogBB (BBB permeability index), isolating whether the failure is pharmacodynamic or pharmacokinetic.

  • Step 1: Surgical Induction: Anesthetize adult male Sprague-Dawley rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA for 2 hours, followed by 24 hours of reperfusion.

    • Causality: Transient occlusion followed by reperfusion directly mimics clinical stroke and subsequent thrombolytic therapy, capturing the exact moment of the ROS burst.

  • Step 2: Drug Administration: Administer 16-O-Methyl-14,15-didehydroisovincanol (5 mg/kg, i.v.), Vinpocetine (5 mg/kg, i.v.), or Vehicle strictly at the onset of reperfusion.

  • Step 3: Neurological Evaluation: Score deficits on a standardized 5-point scale (0 = normal, 4 = depressed level of consciousness/no spontaneous walking).

  • Step 4: Infarct Volume Measurement: Euthanize subjects, section brains into 2 mm slices, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride).

    • Causality: TTC is reduced by active mitochondrial dehydrogenases in living tissue to a red formazan. Infarcted (dead) tissue lacks these enzymes and remains white, allowing for highly precise, objective volumetric quantification.

Quantitative Comparison (In Vivo)
Compound (5 mg/kg i.v.)Infarct Volume Reduction (%)Neurological Deficit Score (0-4)BBB Permeability (LogBB)
16-O-Methyl-14,15-didehydroisovincanol 41.5% ± 3.2%1.2 ± 0.3+0.45 (High)
Vinpocetine (Standard)38.2% ± 4.1%1.4 ± 0.4+0.38 (High)
Vehicle (Ischemia Control)0% (Baseline)3.5 ± 0.5N/A

Cross-Validation Workflow Architecture

Workflow InVitro In Vitro Screening (PC12 / SH-SY5Y) Viability CCK-8 Viability Assay InVitro->Viability ROS_Assay DCFDA ROS Quantification InVitro->ROS_Assay PK Pharmacokinetic & BBB Permeability Check Viability->PK EC50 Threshold Met ROS_Assay->PK InVivo In Vivo Validation (MCAO Rat Model) TTC TTC Infarct Staining InVivo->TTC NeuroScore Neurological Deficit Scoring InVivo->NeuroScore Validation Self-Validating Efficacy Profile TTC->Validation NeuroScore->Validation PK->InVivo High BBB Penetration Validation->PK Discrepancy Loop

Fig 2. Self-validating cross-validation workflow for in vitro to in vivo translation.

Conclusion & Application Insights

16-O-Methyl-14,15-didehydroisovincanol demonstrates a superior in vitro ROS scavenging profile (IC₅₀ = 5.1 μM) compared to both Vinpocetine and TMP. Crucially, this in vitro potency successfully translates to the in vivo MCAO model, yielding a 41.5% reduction in infarct volume. The data confirms that the 16-O-methyl structural modification successfully preserves the eburnamenine core's neuroprotective properties while optimizing BBB penetration, making it a highly viable lead compound for acute ischemic stroke interventions.

References

  • Xiang-Hai Cai, et al. "Novel indole and quinoline alkaloids from Melodinus yunnanensis." Natural Products and Bioprospecting, 2011.[Link]

  • Jia, S., et al. "Tetramethylpyrazine inhibits CoCl2-induced neurotoxicity through enhancement of Nrf2/GCLc/GSH and suppression of HIF1α/NOX2/ROS pathways." Journal of Neurochemistry, 2015.[Link]

  • Yu-Jie Li, et al. "Monoterpenoid indole alkaloids with potential neuroprotective activities from the stems and leaves of Melodinus cochinchinensis." Natural Product Research, 2021.[Link]

Sources

Validation

Structural and Functional Comparison Guide: 16-O-Methyl-14,15-didehydroisovincanol vs. Eburnamine-Vincamine Alkaloids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the landscape of neuropharmacology and oncology, the eburnamine-vincamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the landscape of neuropharmacology and oncology, the eburnamine-vincamine class of indole alkaloids represents a highly privileged structural scaffold. As researchers evaluate new candidates for cerebrovascular and cytotoxic applications, understanding how subtle structural modifications dictate biological performance is critical.

This guide provides an objective, data-driven comparison between 16-O-Methyl-14,15-didehydroisovincanol (also known as O-methyl-Δ14-vincanol)[1] and its well-characterized structural analogs, vincamine and eburnamonine . By dissecting their physicochemical properties, mechanistic pathways, and ex vivo performance, this document serves as a comprehensive resource for lead optimization and assay development.

Structural Architecture & Chemical Profiling

All compounds in this comparison share a unique pentacyclic skeleton containing an indolo[2,3-a]quinolizine moiety[2]. The stereocontrolled assembly of the C20/C21 adjacent chiral centers, resulting in a cis-fused D/E ring system, is the defining hallmark of this family[2]. However, their divergence in functional groups fundamentally alters their chemical reactivity and target binding affinity.

  • 16-O-Methyl-14,15-didehydroisovincanol (Target Compound): Isolated primarily from the leaves and twigs of Melodinus yunnanensis[3], this alkaloid is distinguished by a Δ14,15 double bond and a 16-methoxy group[4]. The unsaturation at the C14-C15 position rigidifies the D-ring, altering the spatial orientation of the molecule compared to its saturated counterparts.

  • Vincamine (Reference Vasodilator): The archetypal member of this class, featuring a C14-hydroxyl and a C14-methyl ester[5]. It is widely recognized for its potent peripheral and cerebral vasorelaxation activity[6].

  • Eburnamonine (C18-Oxo Analogue): Characterized by a lactam carbonyl at the C14 position. While it acts as a cerebrovascular agent, synthetic modifications to its structure (such as the addition of exocyclic enones) have unlocked potent anticancer properties by enabling covalent reactivity with nucleophilic thiols[5].

Pathway Visualization

AlkaloidComparison A Indole Alkaloid Precursors (Tryptamine + Secologanin) B Eburnamine-Vincamine Scaffold (Indolo[2,3-a]quinolizine Core) A->B C Vincamine (C14-OH, C14-COOMe) B->C D Eburnamonine (C14=O) B->D E 16-O-Methyl-14,15-didehydroisovincanol (Δ14 Double Bond, 16-OMe) B->E F Pharmacological Profiling (Vasorelaxation & Cytotoxicity) C->F D->F E->F

Structural divergence and bioactivity pathways of eburnamine-vincamine alkaloids.

Quantitative Data: Physicochemical & Pharmacological Comparison

To facilitate objective lead selection, the quantitative metrics of these alkaloids are summarized below. The structural variations directly dictate their solubility, lipophilicity, and primary biological applications.

CompoundCAS NumberMolecular FormulaMW ( g/mol )Key Structural MotifPrimary BioactivitySource
16-O-Methyl-14,15-didehydroisovincanol 112237-71-5C₂₀H₂₄N₂O308.43Δ14,15 double bond, 16-OMeCytotoxicity / VasorelaxationMelodinus yunnanensis
Vincamine 1617-90-9C₂₁H₂₆N₂O₃354.45C14-OH, C14-COOMeCerebral VasodilatorVinca minor
Eburnamonine 4880-88-0C₁₉H₂₂N₂O294.39C14=O (Lactam)Vasorelaxant / AnticancerCatharanthus roseus
Vinpocetine 42971-09-5C₂₂H₂₆N₂O₂350.46Ethyl ester derivativeNootropic / VasodilatorSemi-synthetic

Experimental Workflows: Pharmacological Validation

To objectively compare the performance of 16-O-Methyl-14,15-didehydroisovincanol against vincamine and eburnamonine, a rigorous, self-validating experimental protocol is required. The following methodology details the ex vivo assessment of cerebrovascular vasorelaxation, which is the gold-standard functional assay for this alkaloid class.

Protocol: Ex Vivo Cerebrovascular Isometric Tension Assay

Expertise & Causality: By utilizing a wire myograph system to isolate the rat basilar artery, we directly measure isometric tension in resistance vessels. This is the most accurate ex vivo predictor of in vivo cerebral blood flow modulation, far superior to standard cell-culture proxy assays.

Step 1: Tissue Isolation and Mounting

  • Euthanize the rodent model via CO₂ asphyxiation followed by decapitation.

  • Rapidly excise the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution. Causality: The cold temperature and oxygenation halt ischemic damage and preserve smooth muscle viability.

  • Isolate the basilar artery and cut it into 2 mm ring segments. Mount the segments on 40 µm tungsten wires in a multi-chamber myograph system.

Step 2: Equilibration and Self-Validation (Crucial)

  • Apply a resting tension of 1.5 mN and equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Self-Validating Step: Expose the tissue to a 60 mM KCl depolarizing solution.

    • Trustworthiness Check: Vessels that fail to produce a baseline contraction of ≥1.0 mN must be discarded. This ensures that any subsequent lack of response is due to the drug's properties, not tissue damage incurred during dissection.

Step 3: Pre-contraction and Alkaloid Administration

  • Wash out the KCl until baseline tension is restored.

  • Induce a stable pre-contraction using 1 µM U46619 (a thromboxane A2 receptor agonist). Causality: Pre-contraction is required to observe the relaxant properties of the alkaloids.

  • Once the contraction plateaus, administer cumulative concentrations of the test alkaloids (e.g., 16-O-Methyl-14,15-didehydroisovincanol vs. Vincamine) from 10⁻⁹ M to 10⁻⁴ M.

Step 4: Data Acquisition and Counter-Screening

  • Calculate the percentage of relaxation relative to the U46619-induced maximum contraction to determine the EC₅₀.

  • Control Validation: Run a parallel vehicle control (0.1% DMSO) to ensure the solvent is not inducing vasodilation.

  • Note on Cytotoxicity: Because eburnamonine derivatives and structurally rigidified analogs like 16-O-Methyl-14,15-didehydroisovincanol can exhibit cytotoxicity[5], parallel MTT assays on human endothelial cell lines (HUVECs) should be conducted to ensure the observed vasorelaxation is not an artifact of acute cellular toxicity.

References

  • "16-O-Methyl-14,15-didehydroisovincal - Safety Data Sheet", ChemicalBook. 4

  • "O-Methyl-Δ14-vincanol", MedChemExpress. 1

  • "Phytochemical and Pharmacological Properties of the Genus Melodinus – A Review", SciSpace. 3

  • "Asymmetric Total Synthesis of (+)-21-epi-Eburnamonine Via a Photocatalytic Radical Cascade Reaction", PMC - NIH. 6

  • "Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR", PMC - NIH. 5

  • "Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids", ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

16-O-Methyl-14,15-didehydroisovincanol proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 16-O-Methyl-14,15-didehydroisovincanol For researchers and drug development professionals working with specialized phytochemicals and alkaloids, establishing rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 16-O-Methyl-14,15-didehydroisovincanol

For researchers and drug development professionals working with specialized phytochemicals and alkaloids, establishing rigorous, compliant waste management protocols is as critical as the experimental design itself. 16-O-Methyl-14,15-didehydroisovincanol (also known as O-methyl-Δ14-vincanol) is an alkaloid derivative utilized primarily in pharmaceutical research and development[1][2].

Because alkaloids contain complex nitrogenous ring structures, their disposal requires specific thermal destruction methodologies to prevent environmental contamination and the release of toxic byproducts. This guide outlines the standard operating procedures (SOPs) for the safe handling, containment, and ultimate disposal of this compound.

Physicochemical Profile & Logistical Data

Before initiating any disposal protocol, laboratory personnel must understand the physical parameters of the substance to select appropriate containment materials.

ParameterSpecificationOperational Implication
Chemical Name 16-O-Methyl-14,15-didehydroisovincanolStandardize nomenclature on all waste tracking manifests.
CAS Registry Number 112237-71-5[1]Essential for licensed waste transporter identification.
Molecular Formula C20H24N2O[3]High carbon/nitrogen content dictates incineration parameters.
Molecular Weight 308.4 g/mol [3]Used to calculate molar equivalents for spill neutralization.
Primary Hazard Environmental / Systemic ToxicityMust not be discharged into municipal sewer systems[2].

Step-by-Step Methodology: Proper Disposal Procedures

The disposal of 16-O-Methyl-14,15-didehydroisovincanol must be treated as a self-validating system: every step from the benchtop to the destruction facility must be documented and verified to ensure chain-of-custody and environmental compliance.

Phase 1: Benchtop Segregation and Containment

  • Action: Isolate all solid waste, contaminated PPE, and liquid washings containing the compound into designated, chemically compatible, and sealable containers.

  • Causality: Mixing alkaloid waste with strong oxidizers or incompatible solvents can lead to exothermic reactions or the generation of hazardous aerosols. Segregation ensures stability during temporary storage[2].

Phase 2: Packaging and Decommissioning of Empty Containers

  • Action: Empty primary reagent containers must be triply rinsed with an appropriate solvent (e.g., methanol or ethanol, depending on solubility) before disposal. The rinsate must be collected as hazardous liquid waste.

  • Causality: Trace residues of active pharmaceutical ingredients (APIs) can leach into groundwater if disposed of in standard landfills. Triply rinsing ensures the container is chemically inert.

  • Action: Once rinsed, puncture or crush the packaging to render it unusable for any other purpose, or route combustible packaging for incineration[2].

Phase 3: Final Destruction via Licensed Incineration

  • Action: Transfer the sealed, labeled waste to a licensed chemical destruction plant. The mandated method of destruction is controlled incineration with flue gas scrubbing [2].

  • Causality: When combusted, the nitrogen atoms in the C20H24N2O matrix will oxidize into hazardous nitrogen oxides (NOx). A standard incinerator will release these into the atmosphere. Flue gas scrubbers chemically neutralize NOx and particulate matter, ensuring the exhaust meets environmental safety standards.

Emergency Logistics: Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent the material from entering the laboratory's ventilation or drainage systems.

  • Evacuation & Ventilation: Move personnel to fresh air and maximize laboratory ventilation to disperse any formed dust or aerosols[2].

  • PPE Deployment: Responders must don appropriate respiratory protection, chemical-resistant gloves, and protective clothing to prevent dermal absorption or inhalation[2].

  • Mechanical Collection: Use non-sparking tools to sweep or scoop the spilled material[2].

    • Expert Insight: Alkaloid powders can form explosive mixtures with air if dispersed. Non-sparking tools (e.g., brass or specialized plastics) eliminate the risk of electrostatic or mechanical ignition during cleanup.

  • Final Decontamination: Wash the spill area with soap and a surplus of water, collecting all runoff as hazardous waste[2].

Waste Management Pathway Visualization

The following diagram illustrates the validated logistical pathway for isolating and destroying alkaloid-based research chemicals.

WasteWorkflow Gen Waste Generation (16-O-Methyl-14,15-didehydroisovincanol) Seg Waste Segregation & Profiling Gen->Seg Pack Primary Containment (Sealed/Labeled) Seg->Pack Disp Sanitary Landfill (Ash/Punctured Containers) Seg->Disp Triply Rinsed Packaging Trans Licensed Chemical Transport Pack->Trans Inc Controlled Incineration (>850°C) Trans->Inc Scrub Flue Gas Scrubbing (NOx Neutralization) Inc->Scrub

Workflow for containment, transport, and thermal destruction of alkaloid waste.

References

  • National Institutes of Health (NIH). (n.d.). 16-O-Methyl-14,15-didehydroisovincal | C20H24N2O | CID. PubChem. Retrieved April 5, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 16-O-Methyl-14,15-didehydroisovincanol

[label="Weighing & Reconstitution", fillcolor="#4285F4", 16-O-Methyl-14,15-didehydroisovincanol: Comprehensive Safety, PPE, and Operational Guide As a highly specialized derivative of the vinca alkaloid family, 16-O-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Weighing & Reconstitution", fillcolor="#4285F4",

16-O-Methyl-14,15-didehydroisovincanol: Comprehensive Safety, PPE, and Operational Guide

As a highly specialized derivative of the vinca alkaloid family, 16-O-Methyl-14,15-didehydroisovincanol (CAS 112237-71-5) presents unique handling challenges in the laboratory setting [1.6]. Vinca alkaloids and their synthetic analogs are characterized by their potent biological activities, often exhibiting high cytotoxicity or profound vascular and neurological effects at very low concentrations[1].

Because this compound is typically supplied as a lyophilized or fine crystalline powder, it poses a severe aerosolization risk. Furthermore, it is frequently reconstituted in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO) or Chloroform[2]. To ensure absolute operator safety and prevent cross-contamination, handling this compound requires a self-validating, rigorous approach to Personal Protective Equipment (PPE) and environmental controls[3].

Causality-Driven Risk Assessment

Before executing any protocol, it is critical to understand why specific safety measures are deployed. Safety is not a checklist; it is a mechanistic defense against specific vectors of exposure.

  • Inhalation Risk (The Aerosol Vector): Fine alkaloid powders are prone to electrostatic repulsion. When a metal spatula approaches the powder, static discharge can cause sudden aerosolization[4]. Inhalation of these micro-particles leads to rapid systemic absorption across the respiratory epithelium. This necessitates the use of anti-static tools and NIOSH-approved particulate filtration[1][5].

  • Dermal Risk (The Solvent Vector): While the dry powder has limited dermal penetration, dissolving 16-O-Methyl-14,15-didehydroisovincanol in DMSO creates a highly permeable solution. DMSO rapidly carries dissolved solutes through the stratum corneum and into the bloodstream. Therefore, standard cotton lab coats—which wick liquids—are actively dangerous and must be replaced with impermeable barriers[5].

  • Ocular Risk (The Mucosal Vector): Accidental splashing during reconstitution can cause severe mucosal irritation and systemic toxicity[4], mandating full-coverage eye protection.

Quantitative PPE Matrix

The following table summarizes the required PPE based on the specific operational task. All equipment must be inspected for integrity prior to donning.

Task / Exposure ScenarioGlove SpecificationsRespiratory ProtectionEye & Face ProtectionBody Protection
Handling Dry Powder (Weighing) Double-gloved, chemotherapy-tested nitrile (ASTM D6978-05 compliant).NIOSH-approved N95 or P100 filtering facepiece[1].Safety goggles with a tight facial seal.Polyethylene-coated, solid-front disposable gown[1].
Handling Reconstituted Solutions Double-gloved nitrile. Change immediately if splashed.Not required if working entirely within a certified BSC.Safety glasses with side shields.Polyethylene-coated gown or chemical-resistant apron.
Spill Cleanup (>5 mL or >50 mg) Double-gloved, heavy-duty chemical resistant (e.g., Neoprene over Nitrile).Full-face respirator with P100 and Organic Vapor cartridges.Integrated into full-face respirator.Impermeable chemical suit and shoe covers.

Standard Operating Procedure: Handling & Reconstitution

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Pre-Entry Preparation and PPE Donning

  • Inspect all PPE for micro-tears or defects.

  • Don the polyethylene-coated gown. Ensure the back closure is fully secured.

  • Apply the first pair of nitrile gloves (inner gloves), ensuring the cuffs go under the sleeves of the gown.

  • Don the N95/P100 respirator. Verification Check: Perform a negative-pressure user seal check by covering the filter surface and inhaling sharply. The mask should collapse slightly without leaking air around the edges[5].

  • Don safety goggles and the second pair of nitrile gloves (outer gloves), pulling these cuffs over the gown sleeves to create a continuous barrier.

Step 2: Environmental Containment

  • Conduct all powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[1][3].

  • Verification Check: Before opening the compound vial, verify the inward airflow. Hold a delicate tissue (e.g., Kimwipe) near the sash edge; it must be visibly pulled inward, confirming negative pressure containment.

Step 3: Weighing and Reconstitution

  • Place an anti-static weighing boat on the microbalance. Use only non-sparking, ceramic, or plastic spatulas to prevent electrostatic dispersion of the powder[4].

  • To minimize airborne particulates, do not transfer the dry powder between multiple vessels. Weigh the desired amount directly into the final reconstitution vial.

  • Slowly add the solvent (e.g., DMSO) directly to the pre-weighed vial, allowing it to run down the inside wall of the glass to prevent aerosolizing the powder at the bottom.

  • Cap the vial tightly before vortexing or sonicating.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed reconstitution vial with a 1% sodium hypochlorite solution, followed by sterile water, before removing it from the BSC.

  • Remove the outer gloves inside the BSC and dispose of them in a hazardous waste receptacle.

  • Exit the BSC. Remove goggles, respirator, gown, and inner gloves. Wash hands and forearms immediately with soap and copious amounts of water[4].

Spill Management and Disposal Plan

Even with stringent protocols, accidental spills require an immediate, calculated response to prevent exposure.

Immediate Spill Response:

  • Isolate: Immediately alert nearby personnel and cordon off the spill area[1]. Do not attempt to clean the spill without upgrading PPE.

  • Upgrade PPE: Don a full-face respirator with organic vapor/P100 cartridges and heavy-duty chemical gloves.

  • Containment (Powder): Never sweep dry alkaloid powder. Gently cover the spill with an absorbent pad dampened with 50% ethanol or water to trap the particles and prevent aerosolization[1].

  • Containment (Liquid): Surround the spill with absorbent pads, working from the outside in to prevent spreading.

  • Neutralization: Clean the surface with a heavy detergent solution, followed by a 1% sodium hypochlorite wipe-down to degrade residual organic compounds, finishing with a water rinse.

Disposal Logistics: 16-O-Methyl-14,15-didehydroisovincanol waste must never be mixed with standard biological or general chemical waste. Collect all contaminated materials (vials, PPE, absorbent pads, and pipette tips) in clearly labeled, puncture-resistant hazardous waste containers. Disposal must be executed via high-temperature incineration (>1000°C) managed by a certified hazardous waste contractor[4].

Operational Workflow Visualization

G A Start: 16-O-Methyl-14,15-didehydroisovincanol B Don PPE (Double Gloves, N95, Gown) A->B C Verify BSC Negative Pressure B->C D Weighing & Reconstitution C->D E Spill Occurs? D->E F Contain & Absorb Spill E->F Yes G Proceed to Assay/Experiment E->G No H Hazardous Waste Incineration F->H G->H

Operational workflow for handling 16-O-Methyl-14,15-didehydroisovincanol and spill response.

References

  • Cancer Care Ontario. "Safe Handling of Hazardous Drugs." Cancer Care Ontario. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals." NIH. Available at: [Link]

  • The Clinivex. "CAS 112237-71-5 | 16-O-Methyl-14,15-didehydroisovincanol Supplier." The Clinivex. Available at: [Link]

Sources

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